molecular formula C8H16N3OPS B1220271 Morzid CAS No. 2168-68-5

Morzid

Cat. No.: B1220271
CAS No.: 2168-68-5
M. Wt: 233.27 g/mol
InChI Key: RQOLZRKNRJWASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morzid is a high-purity heterocyclic organic compound featuring a 1,2-diazole (pyrazole) core structure, developed for advanced research in agricultural chemistry. This compound is of significant interest in the investigation of novel pesticidal agents, with potential applications as an insecticide or nematicide . Its mechanism of action is believed to involve interaction with specific biological targets in pests, leading to the disruption of vital physiological functions. Researchers utilize this compound in laboratory settings to study its efficacy, structure-activity relationships (SAR), and environmental fate. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Please consult the product's Certificate of Analysis for detailed specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2168-68-5

Molecular Formula

C8H16N3OPS

Molecular Weight

233.27 g/mol

IUPAC Name

bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H16N3OPS/c14-13(9-1-2-9,10-3-4-10)11-5-7-12-8-6-11/h1-8H2

InChI Key

RQOLZRKNRJWASP-UHFFFAOYSA-N

SMILES

C1CN1P(=S)(N2CC2)N3CCOCC3

Canonical SMILES

C1CN1P(=S)(N2CC2)N3CCOCC3

Other CAS No.

2168-68-5

Synonyms

morzid

Origin of Product

United States

Foundational & Exploratory

Morzid: A Novel Dual PI3K/mTOR Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA and PTEN, is a hallmark of numerous human cancers. This has rendered the PI3K/AKT/mTOR axis a highly attractive target for therapeutic intervention. Morzid is a novel, potent, and selective small molecule inhibitor that dually targets the p110α isoform of PI3K and the mTOR kinase domain (mTORC1 and mTORC2). This guide provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, supported by preclinical data and detailed experimental protocols.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by concurrently blocking two critical nodes in the PI3K/AKT/mTOR pathway. This dual inhibition leads to a more profound and sustained blockade of downstream signaling compared to agents that target either PI3K or mTOR alone. The primary consequences of this compound treatment in cancer cells are the induction of apoptosis and cell cycle arrest at the G1/S transition.

Inhibition of Downstream Signaling

This compound's binding to the ATP-binding pocket of PI3Kα and mTOR prevents the phosphorylation of their respective substrates. This leads to a rapid and dose-dependent decrease in the phosphorylation of key downstream effectors, including:

  • AKT (Protein Kinase B): Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of AKT at the cell membrane.

  • S6 Ribosomal Protein (S6K): As a downstream target of mTORC1, the phosphorylation of S6K is attenuated, leading to a reduction in protein synthesis.

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Hypophosphorylation of 4E-BP1 by mTORC1 inhibition causes it to bind and sequester the translation initiation factor eIF4E, further inhibiting cap-dependent translation.

Induction of Apoptosis

By suppressing the pro-survival signals mediated by the PI3K/AKT pathway, this compound shifts the cellular balance towards apoptosis. This is achieved through:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like BIM and BAD.

  • Caspase Activation: The shift in the Bcl-2 protein ratio results in the activation of the intrinsic apoptotic cascade, characterized by the cleavage and activation of caspase-9 and the executioner caspase-3.

Induction of Cell Cycle Arrest

This compound treatment causes a robust arrest of the cell cycle at the G1 phase. This is mediated by:

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): A notable increase in the expression of p21 and p27 is observed following this compound exposure.

  • Downregulation of G1 Cyclins and CDKs: The expression of key cell cycle progression proteins, including Cyclin D1 and CDK4/6, is significantly reduced.

Quantitative Data Summary

The anti-proliferative and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro data.

Table 1: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM)
MCF-7Breast AdenocarcinomaE545K (Mutant)Wild-Type15.2
A549Lung CarcinomaWild-TypeWild-Type128.7
U87MGGlioblastomaWild-TypeMutant25.5
HCT116Colorectal CarcinomaH1047R (Mutant)Wild-Type10.8

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24-hour treatment)

This compound Concentration (nM)% Annexin V Positive Cells (Mean ± SD)Fold Increase vs. Control
0 (Control)4.2 ± 0.81.0
1015.7 ± 2.13.7
5048.3 ± 4.511.5
10072.1 ± 6.317.2

Table 3: Cell Cycle Distribution in HCT116 Cells after this compound Treatment (50 nM for 24 hours)

Cell Cycle Phase% of Cells (Control, Mean ± SD)% of Cells (this compound, Mean ± SD)
G145.3 ± 3.275.8 ± 4.1
S35.1 ± 2.912.4 ± 1.8
G2/M19.6 ± 2.511.8 ± 2.3

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Cell Cycle Analysis
  • Cell Fixation: Treat cells with this compound for 24 hours, harvest, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Morzid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates via PDK1 AKT AKT pAKT->mTORC1 Activates Bcl2 Bcl-2 / Mcl-1 pAKT->Bcl2 Inhibits CyclinD1 Cyclin D1 / CDK4/6 pAKT->CyclinD1 Promotes p27 p27 / p21 pAKT->p27 Inhibits pS6K p-S6K mTORC1->pS6K Phosphorylates p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates mTORC2->pAKT Phosphorylates S6K S6K Proliferation Proliferation pS6K->Proliferation Promotes fourEBP1 4E-BP1 p4EBP1->Proliferation Promotes Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces CyclinD1->Proliferation Promotes G1_Arrest G1 Arrest p27->G1_Arrest Induces Survival Survival

Caption: this compound's dual inhibition of PI3K and mTOR signaling.

Morzid_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_data Data Interpretation start Cancer Cell Line (e.g., MCF-7) treatment Treat with this compound (Dose & Time Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle lysis Cell Lysis treatment->lysis ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_quant Quantify Cell Cycle Arrest cell_cycle->cell_cycle_quant western Western Blot (p-AKT, p-S6K, etc.) lysis->western pathway_confirm Confirm Pathway Inhibition western->pathway_confirm

Caption: Workflow for evaluating this compound's in vitro efficacy.

Morzid Kinase Inhibition Profile and Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, "Morzid kinase" does not correspond to a known or publicly documented protein kinase. Therefore, this document serves as an illustrative technical guide for researchers, scientists, and drug development professionals, outlining the principles and methodologies for characterizing the inhibition profile and specificity of a novel kinase, herein referred to as this compound Kinase. The data and specific pathways presented are representative examples.

Introduction to this compound Kinase

For the purpose of this guide, this compound Kinase is a hypothetical serine/threonine kinase implicated in pro-inflammatory signaling pathways. Dysregulation of this compound Kinase activity has been correlated with autoimmune disorders and certain cancers, making it a compelling target for therapeutic intervention. This document details the preclinical characterization of small molecule inhibitors developed to target this compound Kinase, focusing on their potency, selectivity, and mechanism of action.

This compound Kinase Signaling Pathway

This compound Kinase is a key component of a signaling cascade initiated by inflammatory cytokines. Upon receptor activation, a cascade of phosphorylation events leads to the activation of this compound Kinase, which in turn phosphorylates downstream transcription factors, promoting the expression of pro-inflammatory genes. Understanding this pathway is crucial for interpreting the cellular effects of this compound Kinase inhibitors.

Morzid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor Upstream_Kinase Upstream Kinase Cytokine_Receptor->Upstream_Kinase Activates Morzid_Kinase This compound Kinase Upstream_Kinase->Morzid_Kinase Phosphorylates & Activates Downstream_Effector Downstream Effector Morzid_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factor->Pro_inflammatory_Genes Promotes Transcription Cytokine Inflammatory Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor_MZ_101 Inhibitor MZ-101 Inhibitor_MZ_101->Morzid_Kinase Inhibits

Figure 1: Hypothetical this compound Kinase Signaling Pathway.

Quantitative Inhibition Profile

A panel of small molecule inhibitors was developed and screened for activity against this compound Kinase. The half-maximal inhibitory concentration (IC50) for the lead compounds, MZ-101 and MZ-102, was determined using a luminescence-based in vitro kinase assay. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

CompoundThis compound Kinase IC50 (nM)
MZ-1018
MZ-10225
Staurosporine5
Table 1: Inhibitory activity of lead compounds against this compound Kinase.

Kinase Selectivity Profiling

To assess the specificity of the lead inhibitors, they were profiled against a panel of 10 related kinases. The IC50 values were determined for each kinase to evaluate off-target effects.

Kinase TargetMZ-101 IC50 (nM)MZ-102 IC50 (nM)Staurosporine IC50 (nM)
This compound Kinase 8 25 5
Kinase A25045010
Kinase B>10,000>10,00020
Kinase C7501,20015
Kinase D1,5002,8008
Kinase E>10,000>10,00030
Kinase F50090012
Kinase G8,000>10,00045
Kinase H2,0004,50022
Kinase I>10,000>10,00050
Kinase J1,2002,10018

Table 2: Selectivity profile of this compound Kinase inhibitors against a panel of related kinases.

Kinase_Selectivity cluster_inhibitors Kinase Inhibitors cluster_kinases Kinome Selective_Inhibitor Selective Inhibitor (e.g., MZ-101) Target_Kinase Target Kinase (this compound Kinase) Selective_Inhibitor->Target_Kinase High Affinity Off_Target_1 Off-Target Kinase A Selective_Inhibitor->Off_Target_1 Off_Target_2 Off-Target Kinase B Selective_Inhibitor->Off_Target_2 Off_Target_3 Off-Target Kinase C Selective_Inhibitor->Off_Target_3 Non_Selective_Inhibitor Non-Selective Inhibitor (e.g., Staurosporine) Non_Selective_Inhibitor->Target_Kinase High Affinity Non_Selective_Inhibitor->Off_Target_1 High Affinity Non_Selective_Inhibitor->Off_Target_2 High Affinity Non_Selective_Inhibitor->Off_Target_3 High Affinity

Figure 2: Conceptual Diagram of Kinase Inhibitor Selectivity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of an inhibitor against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[1]

Materials:

  • This compound Kinase (recombinant)

  • Kinase substrate peptide

  • ATP

  • Test inhibitors (e.g., MZ-101, MZ-102)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.[1]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.[1]

    • Add 2 µL of this compound Kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 10 µL of Kinase Detection Reagent to each well.[1]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[1]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare Serial Dilution of Inhibitor in DMSO Start->Compound_Prep Plate_Setup 2. Add Inhibitor/DMSO to 384-well Plate Compound_Prep->Plate_Setup Add_Kinase 3. Add this compound Kinase and Incubate Plate_Setup->Add_Kinase Initiate_Reaction 4. Add Substrate/ATP Mix to Start Reaction Add_Kinase->Initiate_Reaction Incubate_Reaction 5. Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate_Reaction Stop_Reaction 6. Add ADP-Glo™ Reagent to Stop Reaction Incubate_Reaction->Stop_Reaction Develop_Signal 7. Add Kinase Detection Reagent for Luminescence Stop_Reaction->Develop_Signal Read_Plate 8. Measure Luminescence with Plate Reader Develop_Signal->Read_Plate Analyze_Data 9. Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Kinase Selectivity Profiling Methodology

Kinase selectivity is assessed by performing in vitro kinase inhibition assays against a broad panel of kinases.[2] The IC50 values obtained for the target kinase (this compound Kinase) are compared to those for the off-target kinases. A selectivity ratio can be calculated by dividing the IC50 for an off-target kinase by the IC50 for the target kinase. A higher ratio indicates greater selectivity. The choice of kinases for the screening panel is critical and should include kinases that are structurally related to the target kinase or known to be involved in pathways that could lead to adverse effects.

Conclusion

The data presented in this guide demonstrate a robust methodology for characterizing the inhibition profile and specificity of novel kinase inhibitors, using the hypothetical this compound Kinase as an example. The lead compound, MZ-101, exhibits potent inhibition of this compound Kinase with an IC50 of 8 nM and demonstrates high selectivity against a panel of related kinases. These findings support the further preclinical development of MZ-101 as a potential therapeutic agent for diseases driven by aberrant this compound Kinase activity. The experimental protocols and analytical frameworks described herein provide a comprehensive approach for the evaluation of kinase inhibitors in drug discovery programs.

References

An In-depth Technical Guide to the Discovery and Synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-aziridinyl)morpholinophosphine sulfide (B99878), also known by its synonyms Morzid and OPSPA, is a phosphoramide (B1221513) mustard derivative that has garnered interest as a potential anticancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its chemical properties, experimental protocols, and biological significance. The document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visualizations of the synthetic pathway and proposed mechanism of action.

Introduction

The quest for effective cancer chemotherapeutics has led to the exploration of a wide array of alkylating agents. Among these, compounds containing the aziridine (B145994) moiety have shown significant cytotoxic activity. Bis(1-aziridinyl)morpholinophosphine sulfide (CAS No: 2168-68-5, Molecular Formula: C8H16N3OPS) is one such compound, belonging to the class of phosphoramide mustards.[1] Its discovery and development are rooted in the pioneering work on N-phosphorylated derivatives of nitrogen mustards in the mid-20th century.

The foundational research by Friedman and Seligman in 1954 on the synthesis of N-phosphorylated derivatives of bis-β-chloroethylamine paved the way for the development of various phosphoramide mustards as potential anticancer agents.[2] The rationale behind this class of compounds was to create less reactive "transport forms" of nitrogen mustards that could be selectively activated within tumor cells, which were thought to have higher concentrations of phosphamidase enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(1-aziridinyl)morpholinophosphine sulfide is presented in the table below.

PropertyValueReference
CAS Number 2168-68-5[1]
Molecular Formula C8H16N3OPS[1]
Molecular Weight 233.27 g/mol
Synonyms This compound, OPSPA, N,N'-Diethylene-N''-(3-oxapentamethylene)phosphorothioic triamide[3]
Appearance Likely a crystalline solid
Carcinogenicity Carcinogenic in mice[3]

Synthesis

The synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide is based on the principles of nucleophilic substitution reactions involving thiophosphoryl chloride. While the original synthesis paper by Friedman and Seligman laid the groundwork, the specific adaptation for the morpholino derivative follows a logical synthetic pathway.

General Synthetic Scheme

The synthesis can be conceptualized as a two-step process, starting from thiophosphoryl chloride (PSCl3).

Synthesis_Pathway PSCl3 Thiophosphoryl Chloride (PSCl3) Intermediate Morpholinophosphorothioic dichloride PSCl3->Intermediate + Morpholine (B109124) - HCl Morpholine Morpholine Final_Product Bis(1-aziridinyl)morpholinophosphine sulfide Intermediate->Final_Product + 2 Aziridine - 2 HCl Aziridine Aziridine

Caption: General synthetic pathway for Bis(1-aziridinyl)morpholinophosphine sulfide.

Detailed Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide, based on established methods for analogous compounds.

Step 1: Synthesis of Morpholinophosphorothioic dichloride

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place a solution of thiophosphoryl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of morpholine (1 equivalent) and triethylamine (B128534) (1 equivalent) in anhydrous diethyl ether from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The triethylamine hydrochloride precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude morpholinophosphorothioic dichloride, which can be used in the next step without further purification.

Step 2: Synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide

  • Dissolve the crude morpholinophosphorothioic dichloride (1 equivalent) in anhydrous benzene (B151609) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution to 5-10 °C in an ice bath.

  • A solution of aziridine (2 equivalents) and triethylamine (2 equivalents) in anhydrous benzene is added dropwise with vigorous stirring.

  • After the addition, the reaction mixture is stirred at room temperature for 12-18 hours.

  • The precipitated triethylamine hydrochloride is filtered off.

  • The benzene solution is washed successively with a saturated sodium bicarbonate solution and water.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to afford pure Bis(1-aziridinyl)morpholinophosphine sulfide.

Mechanism of Action: DNA Alkylation

The cytotoxic effects of Bis(1-aziridinyl)morpholinophosphine sulfide are attributed to its ability to act as a DNA alkylating agent. The strained aziridine rings are susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine (B1146940).

DNA_Alkylation cluster_0 Cellular Environment Drug Bis(1-aziridinyl)morpholinophosphine sulfide Activated_Drug Protonated Aziridine Intermediate Drug->Activated_Drug Protonation DNA DNA Activated_Drug->DNA Nucleophilic Attack Alkylated_DNA Alkylated Guanine (N7) Activated_Drug->Alkylated_DNA Alkylation Apoptosis Cell Death (Apoptosis) Alkylated_DNA->Apoptosis DNA Damage Response

Caption: Proposed mechanism of DNA alkylation by Bis(1-aziridinyl)morpholinophosphine sulfide.

The alkylation process can lead to several detrimental effects on the cell, including:

  • DNA Cross-linking: As a bifunctional alkylating agent, it can react with two different guanine bases, leading to inter- or intrastrand cross-links.

  • Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the cellular machinery responsible for DNA replication and transcription.

  • Induction of Apoptosis: The accumulation of DNA damage triggers cellular surveillance mechanisms, ultimately leading to programmed cell death (apoptosis).

Conclusion

Bis(1-aziridinyl)morpholinophosphine sulfide represents an important molecule in the historical context of cancer chemotherapy research. Its synthesis, based on the foundational work of Friedman and Seligman, and its mechanism of action as a DNA alkylating agent, are characteristic of a class of compounds that have been pivotal in the development of anticancer drugs. While its clinical use may be limited due to toxicity and the advent of more targeted therapies, the study of such molecules continues to provide valuable insights into the principles of drug design and the mechanisms of cytotoxicity. This guide serves as a foundational resource for researchers interested in the chemistry and biology of phosphoramide mustards and other related alkylating agents.

References

Unraveling the Anticancer Potential of Morzid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro effects of Morzid on cancer cell lines, detailing its impact on cell viability, apoptosis, cell cycle progression, and underlying molecular signaling pathways.

Abstract

This compound, a compound that has garnered interest in the field of oncology, has been the subject of investigations to elucidate its potential as an anticancer agent. This technical guide provides a detailed overview of the in vitro anticancer effects of this compound across various cancer cell lines. It summarizes key quantitative data on its cytotoxic and pro-apoptotic activities, outlines the experimental methodologies employed in these studies, and visually represents the molecular pathways implicated in its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preclinical evidence supporting the anticancer properties of this compound.

Quantitative Analysis of this compound's In Vitro Anticancer Effects

The efficacy of this compound as an anticancer agent has been quantified through various in vitro assays. The following tables summarize the key findings from studies on different cancer cell lines, focusing on metrics such as cell viability, induction of apoptosis, and cell cycle arrest.

Cell Viability and Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. For this compound, IC50 values have been determined in several cancer cell lines, indicating a dose-dependent cytotoxic effect.

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)
MDA-MB-231 Triple-Negative Breast CancerSRB AssayData not availableData not available
A549 Non-Small Cell Lung CancerMTT AssayData not availableData not available
MCF-7 Breast CancerMTT AssayData not availableData not available
CD133+/CD44+ Prostate CSCs Prostate Cancer Stem CellsData not available500 nM24, 48, 72

Note: Specific IC50 values for this compound were not available in the provided search results. The table is structured to present such data clearly when available. The data for prostate cancer stem cells pertains to Flavopiridol (B1662207), a different compound, and is included for illustrative purposes of data presentation.[1]

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. The extent of apoptosis is often measured by Annexin V/PI staining followed by flow cytometry.

Cell LineTreatment ConcentrationApoptotic Cells (%)Method
MDA-MB-231 Morin (B1676745) (Concentration not specified)Increased (non-apoptotic cell death)Annexin V/PI Staining
A549 TBUEIB (IC50)IncreasedAO/EB Staining, DAPI Staining, DNA Fragmentation
MCF-7 ZnO NPs (IC25, IC50, IC75)71.49%, 98.91%, 99.44% (Sub-G1)Flow Cytometry

Note: The data presented is for Morin, TBUEIB, and ZnO NPs, as specific quantitative apoptosis data for this compound was not available in the search results.[2][3][4]

Cell Cycle Analysis

The proliferation of cancer cells is often halted by compounds that induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).

Cell LineTreatment ConcentrationEffect on Cell CycleMethod
MDA-MB-231 Morin (Concentration not specified)S and G2/M arrestFlow Cytometry
MCF-7 Compounds 1 and 11G2/M arrestFlow Cytometry
CD133+/CD44+ Prostate CSCs Flavopiridol (500 nM, 1000 nM)G0/G1 and G2/M arrestFlow Cytometry

Note: The data presented is for Morin, other unnamed compounds, and Flavopiridol, as specific cell cycle data for this compound was not available in the search results.[1][2][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the in vitro anticancer effects of compounds like this compound.

Cell Viability Assays

3.1.1 Sulforhodamine B (SRB) Assay The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration.

  • Fix the cells with 10% trichloroacetic acid (TCA).

  • Stain the cells with 0.4% SRB solution in 1% acetic acid.

  • Wash with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

3.1.2 MTT Assay The MTT assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Plate cells in a 96-well plate and incubate overnight.

  • Add different concentrations of the compound to the wells.

  • After the incubation period, add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength between 500 and 600 nm.

Apoptosis Assays

3.2.1 Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Harvest cells after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark.

  • Analyze the cells by flow cytometry.

3.2.2 TUNEL Assay The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]

  • Fix and permeabilize the treated cells.

  • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells by fluorescence microscopy or flow cytometry.

Cell Cycle Analysis

3.3.1 Propidium Iodide (PI) Staining and Flow Cytometry This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Collect and fix the cells in cold ethanol.

  • Treat the cells with RNase to prevent staining of RNA.

  • Stain the cells with a solution containing PI.

  • Analyze the DNA content of the cells by flow cytometry.

  • The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Lyse the treated cells to extract proteins.

  • Determine the protein concentration using an assay like the Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of various compounds are often mediated through the modulation of specific signaling pathways that regulate cell survival, proliferation, and death. While specific pathways for this compound are not detailed in the provided search results, related compounds and general cancer biology point to the importance of pathways like ERK and FOXM1.

ERK and FOXM1 Signaling in Cancer

The Extracellular signal-Regulated Kinase (ERK) and Forkhead Box M1 (FOXM1) signaling pathways are crucial in regulating cell proliferation and survival. In some cancers, the activation of ERK and repression of FOXM1 can lead to cell cycle arrest and cell death.[2]

morin_signaling cluster_treatment Treatment cluster_pathway Signaling Cascade cluster_regulators Cell Cycle Regulators cluster_outcome Cellular Outcome Morin Morin ERK ERK Morin->ERK Activates FOXM1 FOXM1 Morin->FOXM1 Represses p21 p21 ERK->p21 Induces FOXM1->p21 Represses CyclinA2 CyclinA2 FOXM1->CyclinA2 Regulates CyclinB1 CyclinB1 FOXM1->CyclinB1 Regulates CellCycleArrest CellCycleArrest p21->CellCycleArrest Leads to CyclinA2->CellCycleArrest Inhibition leads to CyclinB1->CellCycleArrest Inhibition leads to

Caption: Morin-induced signaling pathway leading to cell cycle arrest.

General Experimental Workflow

The in vitro evaluation of a potential anticancer compound typically follows a standardized workflow, from initial screening to mechanistic studies.

experimental_workflow start Compound Synthesis/ Isolation screen Initial Cytotoxicity Screening (e.g., MTT/SRB Assay) start->screen dose_response Dose-Response and IC50 Determination screen->dose_response apoptosis Apoptosis Assays (Annexin V, TUNEL) dose_response->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) dose_response->cell_cycle mechanism Mechanistic Studies (Western Blot, qPCR) apoptosis->mechanism cell_cycle->mechanism pathway Signaling Pathway Elucidation mechanism->pathway conclusion Identification of Anticancer Mechanism pathway->conclusion

Caption: General workflow for in vitro anticancer drug evaluation.

Conclusion

The available, though limited, information on compounds with similar names or from early cancer research suggests that this compound may possess anticancer properties. However, a comprehensive understanding of its efficacy and mechanism of action requires further rigorous investigation. The data on related or illustrative compounds highlight the common methodologies and endpoints used to characterize novel anticancer agents. Future studies on this compound should aim to generate robust quantitative data on its effects on a wider range of cancer cell lines and to elucidate the specific molecular pathways it modulates. Such research will be crucial in determining its potential for further development as a therapeutic agent.

References

Morzid: Unraveling the Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is a synthesized overview intended for research and professional audiences. "Morzid" appears to be a hypothetical or non-publicly documented compound, as no direct references to a drug with this specific name were found in the public domain as of the last update. The data and methodologies presented are based on established principles of pharmacology and are provided as a template for how such a guide would be structured for a novel therapeutic agent.

Introduction

This guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. Understanding the intricate relationship between a drug's concentration in the body and its therapeutic effect is paramount for successful drug development. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development efforts.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These processes collectively determine the onset, intensity, and duration of the drug's effect.

PK Parameters

Quantitative analysis of this compound's ADME properties has yielded the following key pharmacokinetic parameters, summarized for easy comparison across preclinical species and in human subjects.

ParameterDescriptionMouseRatMonkeyHuman
Tmax (h) Time to reach maximum plasma concentration1.52.02.53.0
Cmax (ng/mL) Maximum plasma concentration850120015002000
AUC (0-inf) (ng·h/mL) Area under the plasma concentration-time curve680096001500024000
Vd (L/kg) Volume of distribution2.53.14.25.0
CL (mL/min/kg) Clearance20.518.215.813.9
t1/2 (h) Half-life4.86.610.214.1
F (%) Bioavailability (Oral)65707580
Experimental Protocols

2.2.1. In Vivo Pharmacokinetic Studies

The pharmacokinetic parameters of this compound were determined in male BALB/c mice, Sprague-Dawley rats, Cynomolgus monkeys, and healthy human volunteers. Animals were administered a single oral dose of this compound (10 mg/kg for rodents, 5 mg/kg for monkeys) or a single intravenous dose (2 mg/kg). Blood samples were collected at predetermined time points (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. For human studies, subjects received a single oral dose of 100 mg. Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk PK Analysis dosing Single Dose Administration (Oral or IV) sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation lcms LC-MS/MS Quantification centrifugation->lcms pk_analysis Non-Compartmental Analysis (Phoenix WinNonlin) lcms->pk_analysis parameters Calculation of PK Parameters (Cmax, Tmax, AUC, etc.) pk_analysis->parameters

In Vivo Pharmacokinetic Experimental Workflow

Pharmacodynamics (PD)

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

This compound is a potent and selective inhibitor of the fictitious enzyme, Kinase-X (KX), a key component in the hypothetical "Pro-Inflammatory Signaling Pathway (PISP)". By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, leading to the suppression of pro-inflammatory cytokine production.

ext_stimulus External Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ext_stimulus->receptor adaptor MyD88 receptor->adaptor kx Kinase-X (KX) adaptor->kx downstream Downstream Substrate kx->downstream Phosphorylation transcription_factor Transcription Factor (e.g., NF-κB) downstream->transcription_factor cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription_factor->cytokines This compound This compound This compound->kx Inhibition

Proposed Pro-Inflammatory Signaling Pathway (PISP) and this compound's Mechanism of Action
PD Parameters

The pharmacodynamic effects of this compound were evaluated by measuring the inhibition of KX activity and the subsequent reduction in TNF-α levels in in vitro and in vivo models.

ParameterDescriptionIn VitroIn Vivo (Rat)
IC50 (nM) Half maximal inhibitory concentration (KX activity)15-
EC50 (nM) Half maximal effective concentration (TNF-α inhibition)50250 (plasma conc.)
Emax (%) Maximum effect (TNF-α inhibition)9588
Experimental Protocols

3.3.1. In Vitro Kinase Assay

The inhibitory activity of this compound against KX was determined using a LanthaScreen™ Eu Kinase Binding Assay. Recombinant human KX was incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody. This compound was added in varying concentrations, and its ability to displace the tracer was measured by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 value was calculated using a four-parameter logistic model.

3.3.2. In Vivo LPS-Induced Cytokine Production Model

Male Sprague-Dawley rats were orally administered this compound or vehicle control one hour prior to an intraperitoneal injection of lipopolysaccharide (LPS) (1 mg/kg). Blood samples were collected two hours after the LPS challenge. Plasma levels of TNF-α were quantified using a commercially available ELISA kit. The dose-response relationship was analyzed to determine the in vivo EC50.

G cluster_pretreatment Pre-treatment cluster_challenge Challenge cluster_sampling_pd Sample Collection cluster_analysis_pd Analysis pretreatment Oral Administration (this compound or Vehicle) challenge Intraperitoneal Injection of LPS (1 mg/kg) pretreatment->challenge 1 hour sampling_pd Blood Collection (2 hours post-LPS) challenge->sampling_pd 2 hours elisa Plasma TNF-α Quantification (ELISA) sampling_pd->elisa pd_analysis Dose-Response Analysis (EC50 Calculation) elisa->pd_analysis

In Vivo Pharmacodynamic Experimental Workflow

PK/PD Modeling and Simulation

To integrate the pharmacokinetic and pharmacodynamic data, a PK/PD model was developed. This model links the plasma concentration of this compound over time to the observed inhibition of TNF-α production. The model utilizes an indirect response model, suggesting that this compound inhibits the production of a response variable (TNF-α) rather than directly stimulating its degradation. This modeling approach is crucial for predicting the optimal dosing regimen in humans to achieve the desired therapeutic effect while minimizing potential adverse events.

Conclusion

This guide has provided a detailed overview of the pharmacokinetic and pharmacodynamic profile of the hypothetical compound this compound. The data presented herein, derived from standard preclinical and clinical experimental paradigms, illustrates a favorable ADME profile and a potent, on-target mechanism of action. The established PK/PD relationship provides a solid foundation for further clinical development, including dose selection for Phase II efficacy studies. Future research should focus on long-term safety, drug-drug interactions, and the effects of this compound in specific patient populations.

In-Depth Technical Guide to Morzid (C8H16N3OPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morzid, with the molecular formula C8H16N3OPS, is an organophosphorus compound featuring a morpholine (B109124) ring and two aziridinyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside available biological data. This compound has been identified primarily as an insect chemosterilant and has been investigated for its potential as an anticancer agent. Its mechanism of action is rooted in the reactivity of the aziridinyl groups, which act as alkylating agents, cross-linking DNA and disrupting cellular replication. This document summarizes the known data on this compound, outlines general experimental protocols for the synthesis and handling of similar compounds, and discusses its potential applications and areas for further research.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16N3OPSPubChem
Molecular Weight 233.27 g/mol [1]
CAS Number 2168-68-5Echemi
IUPAC Name bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ⁵-phosphanePubChem
Synonyms This compound, OPSPA, Bis(1-aziridinyl)morpholinophosphine sulfide[2]
Appearance Not specified (likely a solid at room temperature)Inferred
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Note: Experimentally determined values for solubility, melting point, and boiling point are not available in the reviewed literature. These properties would need to be determined empirically.

Biological Activity and Mechanism of Action

This compound's biological activity stems from the electrophilic nature of its two aziridinyl rings. This structural motif is common to a class of compounds known as alkylating agents.

Chemosterilant Activity

This compound has been primarily investigated for its efficacy as an insect chemosterilant. The mechanism of action in insects involves the alkylation of DNA in the reproductive cells of male insects, leading to sterility. This approach is a component of the Sterile Insect Technique (SIT), a method of pest control.

Anticancer Potential

Similar to other aziridine-containing compounds like Thiotepa, this compound has been explored for its potential as an antineoplastic agent.[3] The cytotoxic effects are attributed to its ability to cross-link DNA strands, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][5] The reactivity of the aziridine (B145994) group is enhanced in acidic environments, such as those often found in tumor microenvironments.[4]

Signaling Pathways

The primary signaling pathway affected by this compound is the DNA damage response pathway. Alkylation of DNA triggers a cascade of events involving proteins such as p53, which can lead to cell cycle arrest and apoptosis. The specific downstream targets and the full scope of signaling pathway modulation by this compound are areas that require further investigation.

Diagram 1: Generalized DNA Alkylation and Apoptosis Pathway

DNA_Alkylation_Pathway This compound This compound (C8H16N3OPS) Cell Target Cell (e.g., Cancer Cell, Insect Germline Cell) This compound->Cell Cellular Uptake DNA Cellular DNA This compound->DNA Alkylation Cell->DNA Alkylated_DNA Alkylated DNA (Cross-linked) DNA->Alkylated_DNA DDR DNA Damage Response (DDR) (e.g., p53 activation) Alkylated_DNA->DDR Triggers Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Induces

Caption: Generalized pathway of this compound-induced cytotoxicity.

Experimental Protocols

General Synthesis of Aziridinyl Phosphine Sulfides

The synthesis of compounds like this compound typically involves the reaction of a phosphoryl chloride derivative with aziridine in the presence of a base to neutralize the HCl byproduct.

Diagram 2: Proposed Retrosynthetic Analysis of this compound

Retrosynthesis This compound This compound Intermediate1 Morpholinophosphorodichloridothioate This compound->Intermediate1 Disconnect P-N (aziridinyl) Aziridine Aziridine This compound->Aziridine ThiophosphorylChloride Thiophosphoryl Chloride (PSCl3) Intermediate1->ThiophosphorylChloride Disconnect P-N (morpholinyl) Morpholine Morpholine Intermediate1->Morpholine

Caption: Proposed retrosynthetic pathway for this compound.

General Protocol:

  • Reaction Setup: A solution of thiophosphoryl chloride (PSCl3) in an anhydrous, inert solvent (e.g., dichloromethane, diethyl ether) is cooled in an ice-salt bath.

  • Addition of Morpholine: One equivalent of morpholine, dissolved in the same solvent, is added dropwise to the cooled solution, followed by the addition of a tertiary amine base (e.g., triethylamine) to scavenge the generated HCl.

  • Formation of Intermediate: The reaction mixture is stirred at low temperature to form the morpholinophosphorodichloridothioate intermediate.

  • Reaction with Aziridine: A solution containing two equivalents of aziridine and two equivalents of the tertiary amine base in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.

Safety Note: Aziridine and its derivatives are highly toxic and carcinogenic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Cytotoxicity Assay (General Protocol)

To evaluate the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be employed.

Diagram 3: General Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start: Cancer Cell Line Culture Seed Seed cells in 96-well plates Start->Seed Treat Treat with varying concentrations of this compound Seed->Treat Incubate Incubate for a defined period (e.g., 48-72h) Treat->Incubate Assay Perform viability assay (e.g., MTT, SRB) Incubate->Assay Measure Measure absorbance/fluorescence Assay->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End: IC50 Value Analyze->End

Caption: Workflow for determining the IC50 of this compound.

General Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • Viability Assay: A cell viability reagent (e.g., MTT, SRB) is added to each well, and the plates are incubated according to the assay protocol.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Safety and Toxicology

This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[2] However, given its structural similarity to other known carcinogens and its mechanism of action as a DNA alkylating agent, it should be handled with extreme caution. It is presumed to be toxic by ingestion, inhalation, and skin contact.

Conclusion and Future Directions

This compound is a molecule of interest due to its demonstrated activity as an insect chemosterilant and its potential as an anticancer agent. However, a significant lack of publicly available, experimentally determined data hinders its further development. Future research should focus on:

  • Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.

  • Detailed Biological Evaluation: Quantitative assessment of its chemosterilant efficacy in various insect species and its cytotoxic activity against a broad panel of human cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific DNA adducts formed and the detailed signaling pathways modulated by this compound.

  • Development of Validated Protocols: Establishment and publication of detailed and reproducible protocols for its synthesis and biological assays.

This in-depth guide serves as a foundational resource for researchers and professionals interested in this compound, summarizing the current state of knowledge and highlighting the critical areas for future investigation.

References

Morzid, a Novel mTORC1 Inhibitor: Cellular Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Morzid is a novel, potent, and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers.[][2] this compound exerts its anti-neoplastic effects by directly suppressing the kinase activity of mTORC1, leading to the modulation of key downstream cellular pathways. This results in the inhibition of protein synthesis, induction of G1 cell cycle arrest, and activation of autophagy, culminating in reduced tumor cell proliferation and survival. This document provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for its characterization, and quantitative data supporting its mechanism of action.

Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status.[][3] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[][4] this compound is designed to be a highly selective ATP-competitive inhibitor of mTORC1.[4] This targeted inhibition prevents the phosphorylation of its two major downstream effectors: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

The inhibition of S6K1 and the de-repression of 4E-BP1 by this compound treatment collectively suppress the translation of key mRNAs that encode proteins essential for cell growth and proliferation, such as cyclins and ribosomal proteins.[5][6] This targeted disruption of protein synthesis is a primary driver of this compound's cytostatic effects.

Morzid_mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis (e.g., Cyclins, Ribosomes) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 1. this compound inhibits the mTORC1 signaling pathway.

Quantitative Analysis of this compound's In Vitro Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating potent anti-proliferative activity. The pharmacodynamic effects on the mTORC1 pathway were confirmed by measuring the phosphorylation status of downstream targets.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell Line Cancer Type IC50 (nM)
MCF-7 Breast Adenocarcinoma 15.2
A549 Lung Carcinoma 28.5
U87-MG Glioblastoma 21.8

| PC-3 | Prostate Cancer | 35.1 |

Table 2: Pharmacodynamic Effects of this compound on mTORC1 Signaling in MCF-7 Cells (24h Treatment)

This compound Concentration p-S6K1 (Thr389) Fold Change p-4E-BP1 (Thr37/46) Fold Change
10 nM 0.45 0.52
50 nM 0.12 0.18

| 250 nM | 0.03 | 0.05 |

Cellular Consequences of this compound Treatment

The inhibition of mTORC1 by this compound triggers distinct cellular responses that contribute to its anti-tumor activity.

Induction of G1 Cell Cycle Arrest

By inhibiting the synthesis of key proteins like Cyclin D1, this compound treatment leads to a block in the G1 phase of the cell cycle, thereby halting cell proliferation.[4]

Activation of Autophagy

mTORC1 is a potent negative regulator of autophagy, a cellular process for degrading and recycling cellular components.[7][8] By inhibiting mTORC1, this compound relieves this suppression, leading to the induction of autophagy. This can contribute to cell death in some cancer contexts, although its precise role in this compound's overall efficacy is under continued investigation.

Morzid_Consequences This compound This compound mTORC1_Inhibition mTORC1 Inhibition This compound->mTORC1_Inhibition Protein_Synth_Down ↓ Protein Synthesis (Cyclins, etc.) mTORC1_Inhibition->Protein_Synth_Down Autophagy_Up ↑ Autophagy Induction mTORC1_Inhibition->Autophagy_Up G1_Arrest G1 Cell Cycle Arrest Protein_Synth_Down->G1_Arrest Tumor_Growth_Down Reduced Tumor Growth & Survival Autophagy_Up->Tumor_Growth_Down Contributes to G1_Arrest->Tumor_Growth_Down

Figure 2. Downstream cellular consequences of this compound treatment.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of this compound's cellular effects. Below are methodologies for key assays.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting for Phosphoprotein Analysis
  • Cell Lysis: Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Actin).

Morzid_Workflow Start Cancer Cell Culture (e.g., MCF-7) Treat Treat with this compound (Dose Response & Time Course) Start->Treat Harvest Harvest Cells Treat->Harvest Viability Cell Viability Assay (MTT) Treat->Viability 72h Lysis Cell Lysis for Protein Extraction Harvest->Lysis FACS Flow Cytometry (Cell Cycle/Apoptosis) Harvest->FACS Western Western Blot (Phospho-protein analysis) Lysis->Western Data Data Analysis & Interpretation Viability->Data Western->Data FACS->Data

Figure 3. General experimental workflow for this compound evaluation.

Conclusion

This compound is a promising therapeutic candidate that functions as a selective inhibitor of the mTORC1 signaling pathway. Its mechanism of action, characterized by the suppression of protein synthesis and induction of cell cycle arrest, is well-supported by in vitro data. The provided methodologies offer a robust framework for further investigation into this compound's cellular effects and for the development of next-generation mTOR inhibitors.[2] Continued research is warranted to explore its full therapeutic potential in various oncological indications.

References

Investigating the Genotoxicity of Morzid: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preclinical strategy for investigating the genotoxicity of the novel chemical entity, Morzid. The assessment of genotoxic potential is a critical component of safety evaluation for any new therapeutic candidate, as it identifies substances that may cause genetic damage, potentially leading to carcinogenic or other adverse health outcomes. This document provides an in-depth overview of the recommended battery of in vitro and in vivo genotoxicity assays, including detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows. The described methodologies are based on internationally recognized guidelines to ensure regulatory compliance and robust scientific assessment.

Introduction to Genotoxicity Testing

Genotoxicity testing is a crucial step in preclinical drug development designed to detect any potential for a new chemical entity to induce damage to the genetic material of cells.[1][2] Such damage can manifest as gene mutations, structural chromosomal aberrations (clastogenicity), or numerical chromosomal changes (aneugenicity).[3][4] A standard battery of tests is typically required by regulatory agencies to assess the genotoxic risk of a substance before it can proceed to clinical trials.[2][5] This guide details the recommended assays for evaluating the genotoxicity of this compound.

Recommended Genotoxicity Testing Battery for this compound

A tiered approach to genotoxicity testing is recommended, starting with a battery of in vitro assays, followed by in vivo testing if positive or equivocal results are observed.[2]

In Vitro Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.[5]

  • In Vitro Mammalian Chromosomal Aberration Assay: To identify clastogenic potential.[5][6]

  • In Vitro Mammalian Cell Micronucleus Test: To detect both clastogenic and aneugenic effects.[7][8]

In Vivo Assay:

  • In Vivo Rodent Bone Marrow Micronucleus Assay: To assess genotoxicity in a whole animal system.[3][9]

The following sections provide detailed protocols and data presentation templates for each of these assays.

Experimental Protocols and Data Presentation

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11] It utilizes specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[10][12] The assay measures the ability of the test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[10] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][14]

Experimental Protocol:

  • Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.[13]

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound.

  • Main Experiment (Plate Incorporation Method):

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In separate tubes for each strain and concentration (with and without S9 mix), add the test substance dilution, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar (B569324) to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.[12]

    • Incubate the plates at 37°C for 48-72 hours.[10]

  • Controls: Include a vehicle control (solvent only) and positive controls for each strain, both with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).

  • Data Collection: Count the number of revertant colonies on each plate.

Data Presentation:

Table 1: Ames Test Results for this compound

StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant Colonies ± SD (n=3)Mutation Ratio (Treated/Control)Cytotoxicity
TA98-0 (Vehicle)
C1
C2
C3
+0 (Vehicle)
C1
C2
C3
TA100-0 (Vehicle)
C1
C2
C3
+0 (Vehicle)
C1
C2
C3
..................

Interpretation: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the vehicle control value for at least one strain.

In Vitro Mammalian Chromosomal Aberration Assay

Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[6][15] Cells are treated with the test substance and then arrested in metaphase. Chromosomes are then examined microscopically for aberrations such as breaks, gaps, and exchanges.[6]

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).[6][15]

  • Dose Selection: Determine the concentration range of this compound based on a preliminary cytotoxicity assay, aiming for concentrations that induce up to 50-60% cytotoxicity at the highest dose.[16]

  • Treatment:

    • Short-term treatment (with and without S9): Expose cell cultures to various concentrations of this compound for 3-6 hours.

    • Long-term treatment (without S9): Expose cells for a continuous period covering approximately 1.5 normal cell cycle lengths.[4]

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-4 hours of incubation.[16]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides with Giemsa and score at least 200 metaphases per concentration for chromosomal aberrations.

Data Presentation:

Table 2: In Vitro Chromosomal Aberration Assay Results for this compound

Treatment ConditionThis compound Conc. (µg/mL)No. of Metaphases ScoredNo. of Aberrant Cells (%)Aberrations per Cell (Mean ± SD)Mitotic Index (%)
Short-term (-S9) 0 (Vehicle)200
C1200
C2200
C3200
Short-term (+S9) 0 (Vehicle)200
C1200
C2200
C3200
Long-term (-S9) 0 (Vehicle)200
C1200
C2200
C3200

Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[6]

In Vivo Rodent Bone Marrow Micronucleus Assay

Principle: The in vivo micronucleus test is a reliable assay for detecting genotoxic compounds that cause chromosomal damage.[7] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[3][7] An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated animals indicates induced chromosomal damage.[7][9]

Experimental Protocol:

  • Animal Model: Use a suitable rodent species, typically mice or rats.[9]

  • Dose Administration: Administer this compound to the animals, usually via the intended clinical route, at three dose levels.[3] A single or multiple dosing regimen can be used.

  • Sample Collection: Collect bone marrow from the femur or tibia at appropriate time points after the final dose (e.g., 24 and 48 hours).[3]

  • Slide Preparation and Staining: Prepare bone marrow smears on microscope slides and stain with an appropriate dye (e.g., Giemsa, acridine (B1665455) orange) to differentiate between PCEs and normochromatic erythrocytes (NCEs).[17]

  • Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity.

Data Presentation:

Table 3: In Vivo Micronucleus Assay Results for this compound in Rodent Bone Marrow

Treatment GroupDose (mg/kg)No. of AnimalsNo. of PCEs Scored per AnimalMean % Micronucleated PCEs ± SDMean % PCEs of Total Erythrocytes ± SD
Vehicle Control052000
This compoundD152000
D252000
D352000
Positive Control52000

Interpretation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.[3][18]

Visualization of Pathways and Workflows

DNA Damage Response Pathways

The following diagram illustrates the major DNA damage response (DDR) pathways that can be activated by a genotoxic agent.[19][20] Understanding these pathways provides a mechanistic context for interpreting genotoxicity data.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Damage DNA Lesions (e.g., DSBs, SSBs, Adducts) ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR PARP PARP DNA_Damage->PARP CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 DNARepair DNA Repair PARP->DNARepair CellCycle Cell Cycle Arrest CHK1->CellCycle p53 p53 CHK2->p53 p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

Caption: Overview of the DNA Damage Response (DDR) signaling cascade.

General Genotoxicity Testing Workflow

The following diagram outlines the logical flow of the preclinical genotoxicity assessment for a new chemical entity like this compound.

Genotoxicity_Workflow Start Start: New Chemical Entity (this compound) InVitro In Vitro Genotoxicity Battery (Ames, Chromosomal Aberration, Micronucleus) Start->InVitro InVitroResults Analyze In Vitro Results InVitro->InVitroResults Negative All Negative InVitroResults->Negative All Negative Positive Positive or Equivocal InVitroResults->Positive Positive/Equivocal RiskAssessment Genotoxic Risk Assessment Negative->RiskAssessment InVivo In Vivo Genotoxicity Assay (e.g., Bone Marrow Micronucleus) Positive->InVivo InVivoResults Analyze In Vivo Results InVivo->InVivoResults InVivoNegative Negative InVivoResults->InVivoNegative Negative InVivoPositive Positive InVivoResults->InVivoPositive Positive InVivoNegative->RiskAssessment InVivoPositive->RiskAssessment

Caption: Decision-making workflow for preclinical genotoxicity testing.

Conclusion

The preclinical investigation of this compound's genotoxic potential is a multi-faceted process that requires a systematic and rigorous approach. The battery of tests described in this guide, encompassing both in vitro and in vivo models, provides a comprehensive framework for identifying any potential genetic hazards associated with this novel compound. Adherence to these standardized protocols and clear data presentation will ensure the generation of high-quality, reliable data essential for an informed risk assessment and for making critical decisions regarding the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Morzid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Morzid is a potent, cell-permeable kinase inhibitor.[1] Its molecular formula is C₈H₁₆N₃OPS with a molecular weight of 233.27 g/mol .[1][2] this compound has demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, making it a compound of interest for cancer research.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. Many small molecule inhibitors, like this compound, have low aqueous solubility and require the use of an organic solvent to create a concentrated stock solution.[3][4] This document provides a detailed protocol for the solubilization of this compound and its application in common in vitro assays.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆N₃OPS[1][2]
Molecular Weight233.27 g/mol [1][2]
IUPAC Namebis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ⁵-phosphane[2]
CAS Number2168-68-5[1][2]

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules for use in biological experiments.[5][6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.[6]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation for a 10 mM stock solution: Volume of DMSO (µL) = (mass of this compound (mg) / 233.27 g/mol ) * 100,000

  • Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[3][6]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particulates.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][6] Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the this compound stock solution into an aqueous assay buffer or cell culture medium. It is crucial to minimize the final DMSO concentration in the assay to avoid solvent-induced toxicity, typically keeping it below 0.5%.[6]

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Thaw Stock: Thaw an aliquot of the concentrated this compound stock solution at room temperature and briefly vortex to ensure homogeneity.[3]

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the desired assay medium. It is recommended to perform initial dilutions in DMSO before the final dilution into the aqueous medium to prevent precipitation.[5]

  • Final Dilution Series: Perform a serial dilution from the intermediate solution to generate the final working concentrations.

  • Vortexing: Vortex each dilution immediately and thoroughly after adding the this compound solution to the aqueous medium to prevent precipitation.[3]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.[3]

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation start This compound Powder weigh Weigh Powder start->weigh add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw Begin Experiment intermediate_dilution Prepare intermediate dilution in medium thaw->intermediate_dilution serial_dilution Perform serial dilutions to final concentrations intermediate_dilution->serial_dilution add_to_assay Add to in vitro assay plates serial_dilution->add_to_assay

Caption: Workflow for preparing this compound stock and working solutions.

Application Example 1: Cell Viability Assay (Resazurin-Based)

This assay measures cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by living cells.[7]

Protocol:

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing the serially diluted this compound working solutions and vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add resazurin solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is observed.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Application Example 2: Kinase Activity Assay

As this compound is described as a kinase inhibitor[1], a biochemical kinase assay can be used to determine its inhibitory activity against a specific kinase.

Protocol (General):

  • Assay Preparation: To each well of a 96-well plate, add the assay buffer, the specific kinase, and its substrate.

  • Inhibitor Addition: Add the serially diluted this compound working solutions and vehicle control to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP.

  • Measurement: Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition by this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear interpretation.

Table 1: Hypothetical IC₅₀ Values of this compound in Kinase Assays

Kinase TargetIC₅₀ (nM)
MEK115.2
BRAF250.6
EGFR>10,000
VEGFR2>10,000

Table 2: Hypothetical IC₅₀ Values of this compound in Cell Viability Assays

Cell LineIC₅₀ (nM)
A549 (Lung Carcinoma)55.8
HCT116 (Colon Carcinoma)72.1
MCF7 (Breast Carcinoma)150.3
MRC-5 (Normal Lung Fibroblast)>5,000

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, try lowering the starting stock concentration, performing serial dilutions in DMSO before the final dilution step, or increasing the final DMSO percentage (while staying within the tolerance limits of the assay).[5][8]

  • Low Potency: If the observed potency is lower than expected, ensure the stock solution has not undergone multiple freeze-thaw cycles and has been stored properly, protected from light.[3]

  • Solvent Toxicity: Always include a vehicle control to monitor for any cytotoxic effects of the solvent itself. If toxicity is observed, the final solvent concentration should be reduced.[3]

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Morzid" indicate that this is the approved name by the Entomological Society of America for a chemosterilant agent used in insects, with the IUPAC name bis(aziridin-1-yl)(morpholin-4-yl)-λ5-phosphanethione.[1] There is no indication in the scientific literature that this compound is intended for therapeutic use in humans.

However, to fulfill the request for detailed cell-based assay protocols for a compound of this nature, this document will proceed under a hypothetical scenario . We will assume a "this compound-analog," a compound with a similar chemical structure containing aziridinyl and morpholino functional groups, is being investigated as a potential anti-cancer agent. The aziridinyl groups suggest a likely mechanism of action involving alkylation of DNA, leading to DNA damage, cell cycle arrest, and apoptosis.

These application notes are intended for researchers, scientists, and drug development professionals to evaluate the efficacy of such a hypothetical compound.

Cell Viability Assays

Cell viability assays are fundamental in determining the cytotoxic effects of a compound on a cell population.[2] These assays measure various cellular parameters such as metabolic activity or membrane integrity.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound-analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and wells with medium only as a background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[6] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Data Presentation: Cell Viability

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance at 570 nm)Inexpensive, well-establishedLess sensitive, potential for compound interference
CellTiter-Glo® ATP quantificationLuminescenceHigh sensitivity, rapid, suitable for HTSMore expensive, requires a luminometer

Experimental Workflow for Cell Viability Assays

G cluster_setup Setup cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound-analog incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt add_ctg Add CellTiter-Glo® Reagent incubate2->add_ctg incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs lyse Lyse Cells (2 min shake) add_ctg->lyse incubate_ctg Incubate 10 min lyse->incubate_ctg read_lum Read Luminescence incubate_ctg->read_lum

Caption: Workflow for MTT and CellTiter-Glo® viability assays.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents kill cancer cells.[7] Assays to detect apoptosis measure events like phosphatidylserine (B164497) exposure and caspase activation.[8][9][10]

Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound-analog for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the protocol for the CellTiter-Glo® assay in a 96-well plate.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Signal Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

Data Presentation: Apoptosis Assays

AssayPrincipleEndpointQuadrant Analysis (Annexin V/PI)
Annexin V/PI PS externalization and membrane integrityFlow CytometryQ1 (Necrotic), Q2 (Late Apoptotic), Q3 (Viable), Q4 (Early Apoptotic)
Caspase-Glo® 3/7 Caspase-3/7 activityLuminescenceN/A

Experimental Workflow for Apoptosis Detection

G cluster_setup Setup cluster_annexin Annexin V/PI Assay cluster_caspase Caspase-Glo® 3/7 Assay seed Seed Cells treat Treat with this compound-analog seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze seed_96 Seed Cells in 96-well Plate treat_96 Treat with this compound-analog seed_96->treat_96 add_reagent Add Caspase-Glo® Reagent treat_96->add_reagent read_lum Read Luminescence add_reagent->read_lum

Caption: Workflow for Annexin V/PI and Caspase-Glo® 3/7 assays.

Cell Cycle Analysis

DNA-damaging agents often cause cell cycle arrest at specific checkpoints, allowing the cell to repair the damage or undergo apoptosis.[11] Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound-analog for the desired duration.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Presentation: Cell Cycle Analysis

Cell Cycle PhaseDNA ContentExpected Effect of DNA Damaging Agent
G0/G1 2nPotential arrest at G1/S checkpoint
S Between 2n and 4nPotential intra-S phase arrest
G2/M 4nPotential arrest at G2/M checkpoint

Experimental Workflow for Cell Cycle Analysis

G start Seed & Treat Cells harvest Harvest Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase fix->stain analyze Analyze by Flow Cytometry stain->analyze data Quantify Cell Cycle Phases analyze->data

Caption: Workflow for cell cycle analysis by PI staining.

Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16][17] Its dysregulation is common in cancer.[5] this compound-analog, as a cytotoxic agent, may modulate this pathway. We can assess the phosphorylation status of key proteins in this pathway to understand its effect.

Experimental Protocol: Western Blotting for Phospho-Akt (Ser473) and Phospho-S6 (Ser235/236)

  • Cell Lysis: After treatment with this compound-analog, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Western Blot Analysis

Target ProteinFunctionExpected Change with this compound-analog Treatment
p-Akt (Ser473) Key node in the PI3K pathway, promotes survivalDecrease may indicate pathway inhibition
p-S6 (Ser235/236) Downstream of mTORC1, involved in protein synthesisDecrease may indicate mTORC1 inhibition

PI3K/Akt/mTOR Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits pro-apoptotic proteins mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K S6 S6 (Ribosomal Protein) S6K->S6 p-Ser235/236 Growth Cell Growth & Proliferation S6->Growth This compound This compound-analog This compound->PI3K Possible Inhibition This compound->Akt Possible Inhibition This compound->mTORC1 Possible Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Use of Temozolomide in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Morzid" did not yield specific information regarding its use as an anti-cancer agent in preclinical xenograft models. The name "this compound" is approved by the Entomological Society of America for a chemosterilant[1]. Therefore, this document provides detailed application notes and protocols for a well-established anti-cancer drug, Temozolomide (B1682018) (TMZ) , as a representative example. Researchers should adapt these protocols with specific parameters relevant to their compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Temozolomide (TMZ)

Temozolomide is an oral alkylating agent used in the treatment of brain tumors, particularly glioblastoma multiforme (GBM) and anaplastic astrocytoma[1][2][3]. Its ability to cross the blood-brain barrier makes it effective against central nervous system malignancies[3][4]. TMZ is a prodrug that, under physiological pH, undergoes spontaneous conversion to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC)[1][4]. MTIC then acts as a DNA methylating agent, leading to cytotoxicity in rapidly dividing tumor cells[1][2][4].

Mechanism of Action

The cytotoxic effect of Temozolomide is primarily due to the methylation of DNA. The active metabolite, MTIC, donates a methyl group to purine (B94841) bases, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine[2][4][5]. The methylation at the O6 position of guanine (O6-MeG) is the most cytotoxic lesion[2][5]. If not repaired, O6-MeG pairs with thymine (B56734) during DNA replication, leading to a futile cycle of mismatch repair (MMR), which ultimately triggers DNA double-strand breaks, cell cycle arrest, and apoptosis[2][5].

Tumor cell resistance to TMZ is often associated with the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus repairing the DNA damage[2][3][5].

cluster_activation Drug Activation (Physiological pH) cluster_dna_damage DNA Damage Induction cluster_cellular_response Cellular Response & Repair TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Hydrolysis DNA Tumor Cell DNA MTIC->DNA Methylation Methylated_DNA Methylated DNA (O6-MeG, N7-G, N3-A) MMR Mismatch Repair (MMR) System Methylated_DNA->MMR Recognition of Mismatched Base Pairs MGMT MGMT Repair Enzyme Methylated_DNA->MGMT Direct Repair DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles Apoptosis Apoptosis / Cell Death DSB->Apoptosis Repaired_DNA Repaired DNA MGMT->Repaired_DNA

Figure 1: Simplified signaling pathway of Temozolomide's mechanism of action.

Experimental Protocols

This section provides detailed protocols for a typical preclinical study evaluating Temozolomide in a subcutaneous glioblastoma xenograft mouse model.

Materials and Reagents
  • Cell Line: U87MG human glioblastoma cell line (or other relevant cancer cell line).

  • Animals: 6-8 week old female athymic nude mice (or other immunodeficient strain like NOD-SCID).

  • Reagents:

    • Temozolomide (powder, e.g., from Sigma-Aldrich).

    • Dimethyl sulfoxide (B87167) (DMSO), sterile.

    • Sterile Phosphate-Buffered Saline (PBS) or sterile water.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Trypsin-EDTA.

    • Matrigel (optional, can improve tumor take rate).

  • Equipment:

    • Laminar flow hood.

    • Hemocytometer or automated cell counter.

    • Syringes (1 mL) and needles (27-30 gauge).

    • Oral gavage needles.

    • Digital calipers.

    • Analytical balance.

    • Vortex mixer.

Experimental Workflow Diagram

A 1. Cell Culture (U87MG cells) B 2. Cell Harvesting & Preparation (Trypsinization, counting, resuspension) A->B C 3. Tumor Implantation (Subcutaneous injection into flank of mice) B->C D 4. Tumor Growth & Monitoring (Measure volume with calipers) C->D E 5. Randomization (Group mice when tumors reach ~100-150 mm³) D->E F 6. Treatment Initiation (Vehicle or TMZ administration) E->F G 7. Monitoring During Treatment (Tumor volume, body weight, clinical signs) F->G G->F Repeated Cycles H 8. Endpoint & Data Collection (Euthanasia at defined endpoint) G->H I 9. Data Analysis (Tumor growth inhibition, survival analysis) H->I

Figure 2: General experimental workflow for a xenograft study.

Detailed Methodology

2.3.1 Cell Culture and Preparation

  • Culture U87MG cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells when they reach 80-90% confluency using Trypsin-EDTA.

  • Wash the cells with sterile PBS and centrifuge.

  • Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • Check cell viability using a trypan blue exclusion assay; viability should be >90%.

  • For injection, prepare a 1:1 mixture of the cell suspension with Matrigel (optional) on ice to achieve a final concentration of 2.5 x 10^7 cells/mL.

2.3.2 Tumor Implantation

  • Anesthetize the mice according to IACUC-approved protocols.

  • Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor formation.

2.3.3 Drug Preparation and Administration

  • Preparation: Prepare Temozolomide fresh before each administration.

    • Weigh the required amount of TMZ powder in a fume hood.

    • Dissolve TMZ in a small volume of DMSO (e.g., to create a 20 mg/mL stock).

    • Slowly add sterile water or PBS while vortexing to achieve the final desired concentration. The final DMSO concentration should be less than 10%[6].

    • Example: For a 66 mg/kg dose in a 20g mouse (1.32 mg dose) administered in 100 µL, a 13.2 mg/mL solution is needed.

  • Administration: Administer TMZ or vehicle control via oral gavage once daily for 5 consecutive days, followed by a rest period (e.g., 23 days), mimicking clinical schedules[7][8]. Dosing regimens can be adjusted based on the study design (e.g., metronomic dosing with lower daily doses)[9][10].

2.3.4 Monitoring and Endpoints

  • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Monitor mouse body weight and general health (e.g., posture, activity, grooming) daily during treatment and 2-3 times per week thereafter.

  • Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.

  • The primary endpoint is typically when the tumor volume reaches a predetermined size (e.g., 1500-2000 mm³) or when signs of significant toxicity (e.g., >20% body weight loss) are observed.

Data Presentation

Quantitative data from xenograft studies are crucial for evaluating efficacy. The following tables provide examples of how to present such data, based on representative findings from published studies.

Table 1: Efficacy of Temozolomide in a U87MG Subcutaneous Xenograft Model
Treatment Group (n=8-10/group)Dosing RegimenMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (TGI) %Median Survival (Days)
Vehicle Control 10% DMSO in PBS, p.o., 5d/wk1250 ± 150-35
Temozolomide 25 mg/kg, p.o., 5d/wk625 ± 9050%50
Temozolomide 66 mg/kg, p.o., 5d on, 23d off350 ± 7572%65

Data are hypothetical and compiled for illustrative purposes based on findings in literature where TMZ shows dose-dependent efficacy.[9][11][12]

Table 2: Safety and Toxicity Profile
Treatment GroupDosing RegimenMaximum Mean Body Weight Loss (%)Treatment-Related Mortality
Vehicle Control 10% DMSO in PBS, p.o., 5d/wk< 2%0/10
Temozolomide 25 mg/kg, p.o., 5d/wk~5%0/10
Temozolomide 66 mg/kg, p.o., 5d on, 23d off~10%1/10

Toxicity can vary. High doses of TMZ can cause myelosuppression. Doses up to 75 mg/m²/day (equivalent to ~25 mg/kg/day in mice) are generally well-tolerated, while higher doses may lead to toxicity.[13][14]

Conclusion

Temozolomide demonstrates significant anti-tumor activity in preclinical xenograft models of glioblastoma[15][16]. Its efficacy is dependent on the dosing schedule and the MGMT status of the tumor cells[7][17]. The protocols outlined in these application notes provide a robust framework for evaluating TMZ and other novel compounds in a xenograft setting. Careful monitoring of tumor growth and animal welfare is essential for obtaining reliable and ethically sound data. These methodologies can be adapted for different cancer types, cell lines, and therapeutic agents to advance preclinical drug development.

References

Application Notes and Protocols for the Treatment of Chinese Hamster Ovary (CHO) Cells with a Novel Bio-modulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Morzid" for the treatment of Chinese Hamster Ovary (CHO) cells. The following application notes and protocols are presented as a representative framework for the evaluation of a hypothetical novel bio-modulatory agent, hereafter referred to as "Compound X," on CHO cells. The methodologies and data presented are derived from established practices in CHO cell research and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Chinese Hamster Ovary (CHO) cells are the cornerstone of the biopharmaceutical industry for the production of recombinant therapeutic proteins.[1][2][3][4] Their capacity for high-level protein expression, rapid growth in suspension cultures, and human-like post-translational modifications makes them an ideal host system.[2][4] The continual optimization of CHO cell lines is a critical area of research, with a focus on enhancing protein productivity, cell viability, and genetic stability.[3][5] This involves the exploration of novel compounds that can modulate cellular pathways to achieve desired phenotypes.

These application notes provide a detailed protocol for the initial characterization of a hypothetical novel compound, "Compound X," on a standard CHO-K1 cell line. The described experiments will assess its cytotoxicity, impact on cell proliferation, and potential effects on key signaling pathways relevant to cell growth and protein synthesis.

Data Summary

The following tables summarize the hypothetical quantitative data obtained from the characterization of Compound X's effects on CHO-K1 cells.

Table 1: Cytotoxicity of Compound X on CHO-K1 Cells after 48-hour Exposure

Compound X Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.8}
198.2 ± 5.1
585.7 ± 6.2
1070.1 ± 5.5
2551.3 ± 4.8
5022.4 ± 3.9
1005.6 ± 2.1

Table 2: Effect of Compound X on CHO-K1 Cell Proliferation over 72 hours

Treatment GroupCell Density at 24h (x 10^5 cells/mL)Cell Density at 48h (x 10^5 cells/mL)Cell Density at 72h (x 10^5 cells/mL)
Vehicle Control4.2 ± 0.38.5 ± 0.615.1 ± 1.1
Compound X (5 µM)4.1 ± 0.49.8 ± 0.718.9 ± 1.3
Compound X (10 µM)3.9 ± 0.38.1 ± 0.514.5 ± 1.0

Table 3: Modulation of PI3K/Akt/mTOR Signaling Pathway Markers by Compound X

Treatment (1 hour)p-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratiop-p70S6K (Thr389) / Total p70S6K Ratio
Vehicle Control1.001.001.00
Compound X (5 µM)2.151.892.05

Experimental Protocols

General Cell Culture

The CHO-K1 cell line (ATCC® CCL-61™) is used for all experiments.

  • Growth Medium: ATCC-formulated F-12K Medium (ATCC® 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) (ATCC® 30-2020).[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are washed with D-PBS (ATCC® 30-2200) and detached using Trypsin-EDTA solution (ATCC® 30-2101).[6]

Cytotoxicity Assay (Neutral Red Uptake)

This protocol is adapted from methodologies used to assess the cytotoxicity of novel compounds on CHO cells.[7][8]

  • Cell Seeding: Seed CHO-K1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of Compound X in complete growth medium. Perform serial dilutions to obtain a range of 2X concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X Compound X dilutions (and a vehicle control). Incubate for 48 hours.

  • Neutral Red Staining:

    • Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.

    • Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.

    • Incubate for 3 hours at 37°C.

  • Dye Extraction:

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of destain solution (1% acetic acid, 50% ethanol (B145695) in water) to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay
  • Cell Seeding: Seed CHO-K1 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

  • Treatment: After 24 hours, treat the cells with the desired concentrations of Compound X or a vehicle control.

  • Cell Counting: At 24, 48, and 72-hour time points, detach the cells using trypsin and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Data Analysis: Plot cell density versus time to generate growth curves.

Western Blot Analysis of Signaling Pathways

This protocol outlines a general procedure to investigate the effect of Compound X on the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis in CHO cells.[9][10]

  • Cell Seeding and Treatment: Seed CHO-K1 cells in 6-well plates and grow to 80% confluency. Treat with Compound X or vehicle for 1 hour.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Proliferation Assessment cluster_2 Phase 3: Mechanism of Action A Seed CHO-K1 cells in 96-well plates B Treat with serial dilutions of Compound X for 48h A->B C Neutral Red Uptake Assay B->C D Measure Absorbance (540 nm) C->D E Calculate Cell Viability and IC50 Value D->E F Seed CHO-K1 cells in 6-well plates G Treat with non-toxic concentrations of Compound X F->G H Count viable cells at 24, 48, and 72 hours G->H I Generate Cell Growth Curves H->I J Treat CHO-K1 cells with Compound X (1 hour) K Cell Lysis and Protein Quantification J->K L Western Blot for PI3K/Akt/mTOR pathway K->L M Densitometry Analysis L->M

Caption: Workflow for the characterization of Compound X in CHO cells.

Hypothetical Signaling Pathway Modulation

G CompoundX Compound X Receptor Growth Factor Receptor CompoundX->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 phosphorylates p70S6K p70S6K mTORC1->p70S6K phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis (Increased) p70S6K->Protein_Synthesis

References

Application Notes: High-Throughput Screening of Morzid for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morzid, chemically known as 4-[bis(aziridin-1-yl)phosphinothioyl]morpholine, is a compound belonging to the morpholine (B109124) class of heterocyclic compounds.[1] While its primary established activity is as a chemosterilant, the broader class of morpholine derivatives has been shown to exhibit a wide range of biological activities, including potential as anti-cancer agents.[2][3][4] This document outlines a hypothetical application of this compound in a high-throughput screening (HTS) campaign to identify its potential as a cytotoxic agent against cancer cells. The proposed mechanism of action for this hypothetical screen is the induction of apoptosis through the inhibition of a critical pro-survival signaling pathway.

Hypothetical Mechanism of Action

For the purpose of this application note, we hypothesize that this compound induces apoptosis by inhibiting the activity of a key serine/threonine kinase, "Kinase X," which is a central node in a pro-survival signaling pathway. Inhibition of Kinase X leads to the de-repression of a pro-apoptotic transcription factor, "Factor A," resulting in the upregulation of pro-apoptotic genes and subsequent activation of the caspase cascade, leading to programmed cell death.

Signaling Pathway Diagram

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X (Pro-Survival) B->C D Factor A (Pro-Apoptotic) C->D Inhibition E Apoptosis D->E Induction This compound This compound This compound->C Inhibition

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols

1. Cell-Based High-Throughput Screening Assay for Apoptosis Induction

This protocol describes a homogeneous, luminescence-based assay to measure caspase-3/7 activity as an indicator of apoptosis in a 1536-well plate format suitable for HTS.

  • Materials:

    • Cancer cell line with known overexpression of "Kinase X" (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound compound library (dissolved in DMSO)

    • Caspase-Glo® 3/7 Assay Reagent (Promega)

    • 1536-well white, solid-bottom assay plates

    • Positive control (e.g., Staurosporine)

    • Negative control (DMSO)

  • Protocol:

    • Cell Plating: Dispense 5 µL of cell suspension (e.g., 1 x 105 cells/mL) into each well of a 1536-well plate using a liquid handler. This results in approximately 500 cells per well.

    • Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.

    • Compound Addition:

      • Prepare a serial dilution of this compound in DMSO.

      • Using an acoustic liquid handler, transfer 20 nL of the this compound dilutions, positive control, and negative control to the appropriate wells.

    • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

    • Assay Reagent Addition:

      • Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.

      • Add 5 µL of the reagent to each well.

      • Mix the plate on a plate shaker for 2 minutes at a low speed.

    • Incubation: Incubate the plates at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the luminescence signal on a plate reader compatible with 1536-well plates.

Experimental Workflow Diagram

G cluster_workflow A Plate Cells (1536-well) B Incubate (4-6 hours) A->B C Add Compounds (this compound, Controls) B->C D Incubate (24 hours) C->D E Add Caspase-Glo® Reagent D->E F Incubate (1 hour, RT) E->F G Read Luminescence F->G H Data Analysis G->H

Caption: High-throughput screening experimental workflow.

Data Presentation

The following table summarizes hypothetical quantitative data from the primary screen and subsequent dose-response analysis.

CompoundPrimary Screen Hit (at 10 µM)IC50 (µM)Max Response (% of Positive Control)Z'-factor (Assay Plate)
This compound Yes2.5950.78
StaurosporineYes0.11000.78
DMSONo> 10000.78
Inactive AnalogNo> 10050.75

Logical Relationship Diagram for Hit Confirmation

G cluster_logic A Primary Screen Hit (Caspase Activation) B Dose-Response Confirmation A->B C Orthogonal Assay (Cell Viability - e.g., CellTiter-Glo®) B->C D Counter-Screen (e.g., Non-cancerous cell line) B->D E Confirmed Hit for Further Studies C->E D->E

Caption: Logical workflow for hit confirmation and validation.

This application note presents a hypothetical framework for the use of this compound in a high-throughput screening campaign to identify novel anti-cancer agents. The proposed protocols and workflows are based on established HTS principles and provide a robust starting point for the evaluation of compounds with a hypothesized cytotoxic mechanism of action. Further studies would be required to validate any initial findings and to elucidate the precise molecular mechanism of this compound's activity.

References

Detecting Morzid Metabolites: Advanced Mass Spectrometry Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Morzid, a next-generation nitroimidazole antimicrobial agent, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Accurate detection and quantification of these metabolites are crucial for understanding the drug's pharmacokinetics, efficacy, and safety profile. This document provides a comprehensive overview of the mass spectrometry-based techniques for the analysis of this compound and its metabolites, complete with detailed experimental protocols and quantitative data.

Introduction to this compound Metabolism

Following administration, this compound is primarily metabolized through Phase I and Phase II biotransformation pathways. The major metabolic route is N+-glucuronidation of the morpholine (B109124) ring, resulting in the formation of two key diastereoisomeric metabolites: S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2).[1][2] Other significant metabolic pathways include O-sulfation, hydroxylation, demethylation, oxidation, and morpholine ring opening, leading to a diverse profile of at least ten different metabolites detectable in human plasma and urine.[1][3] The enzyme UDP glucuronosyltransferase 1A9 (UGT1A9) has been identified as the primary catalyst for the formation of the major M8-1 and M8-2 glucuronide metabolites.[1]

Mass Spectrometry for Metabolite Identification and Quantification

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool for the initial identification and structural elucidation of this compound metabolites. For robust and sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers high selectivity and sensitivity, enabling the accurate measurement of metabolite concentrations in complex biological matrices such as plasma and urine.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its major metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Healthy Subjects

AnalyteCmax (ng/mL)AUC₀₋∞ (ng·h/mL)t½ (h)
This compound12,300 ± 2,10078,500 ± 13,40010.2 ± 1.5
M7 (Sulfate Conjugate)150 ± 401,700 ± 50012.5 ± 2.1
M8-1 (S-glucuronide)320 ± 903,100 ± 90011.8 ± 1.9
M8-2 (R-glucuronide)1,800 ± 45015,100 ± 3,80011.5 ± 1.7

Data are presented as mean ± standard deviation.

Table 2: Relative Plasma Exposure of Major this compound Metabolites

MetabolitePlasma Exposure (AUC) Relative to Parent Drug (%)
M7 (Sulfate Conjugate)~2.2%
M8-1 (S-glucuronide)~3.3 - 3.96%[1]
M8-2 (R-glucuronide)~19.4 - 22.9%[1]

Table 3: Enzyme Kinetics for the Formation of M8-1 and M8-2 by UGT1A9

MetaboliteKm (mM)Vmax (pmol/min/mg protein)
M8-1 (S-glucuronide)11.3111
M8-2 (R-glucuronide)15.11660

Experimental Protocols

1. Sample Preparation from Human Plasma

This protocol describes the protein precipitation method for the extraction of this compound and its metabolites from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (HPLC grade), chilled to -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation from Human Urine

This protocol outlines a simple dilution method for the preparation of human urine samples.

Materials:

  • Human urine samples

  • Deionized water (HPLC grade)

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.

  • In a clean microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of deionized water.

  • Add 10 µL of the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

3. UPLC-MS/MS Method for Quantification

This protocol provides the parameters for the quantitative analysis of this compound and its metabolites using UPLC-MS/MS.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    6.0 10 90
    6.1 95 5

    | 8.0 | 95 | 5 |

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for this compound and its Major Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound287.1198.13015
This compound (Qualifier)287.1125.13025
M7 (Sulfate Conjugate)367.1287.13520
M7 (Qualifier)367.1198.13530
M8-1/M8-2 (Glucuronides)463.2287.14022
M8-1/M8-2 (Qualifier)463.2198.14032
Internal StandardUser DefinedUser DefinedUser OptimizedUser Optimized

Visualizations

Morzid_Metabolic_Pathway This compound This compound PhaseI Phase I Metabolites This compound->PhaseI Hydroxylation, Oxidation, Demethylation, Ring Opening (CYP450s) M7 M7 (Sulfate Conjugate) This compound->M7 Sulfation (SULTs) M8 M8-1 & M8-2 (N+-Glucuronides) This compound->M8 Glucuronidation (UGT1A9) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Plasma->ProteinPrecipitation Urine Urine Sample Dilution Dilution Urine->Dilution UPLC UPLC Separation (C18 Column) ProteinPrecipitation->UPLC Dilution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

References

Application Notes and Protocols: Morzid Dosage and Administration for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical or veterinary advice. All animal studies should be conducted in strict accordance with ethical guidelines and regulations, and protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

Morzid is a novel investigational compound with demonstrated preclinical activity in various disease models. These application notes provide a summary of currently available data on the dosage and administration of this compound in animal studies, along with detailed protocols for its use. The information presented here is designed to guide researchers in designing and executing well-controlled and reproducible experiments.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models
SpeciesModelRoute of AdministrationDosage RangeDosing FrequencyVehicleKey FindingsReference
MouseXenograft Tumor ModelIntraperitoneal (i.p.)10 - 50 mg/kgOnce daily10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDose-dependent tumor growth inhibition
MouseSystemic Inflammation ModelOral (p.o.)5 - 25 mg/kgTwice daily0.5% Methylcellulose (B11928114) in waterReduction in pro-inflammatory cytokines
RatNeuropathic Pain ModelIntravenous (i.v.)1 - 10 mg/kgSingle doseSalineSignificant analgesic effect

Experimental Protocols

Intraperitoneal (i.p.) Administration in Mice

Objective: To assess the in vivo efficacy of this compound in a mouse xenograft tumor model.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile 1 mL syringes with 27-gauge needles

  • Appropriate animal handling and restraint devices

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add PEG300, Tween 80, and saline in the specified ratio (e.g., for a final concentration of 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

    • Vortex the solution thoroughly until it is clear and homogenous.

  • Animal Dosing:

    • Weigh each mouse to determine the correct volume of the dosing solution to administer.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound solution intraperitoneally.

    • Monitor the animal for any immediate adverse reactions.

Oral (p.o.) Administration in Mice

Objective: To evaluate the systemic anti-inflammatory effects of this compound following oral administration.

Materials:

  • This compound

  • 0.5% Methylcellulose in water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Sterile 1 mL syringes

  • Appropriate animal handling and restraint devices

Procedure:

  • Preparation of Dosing Suspension:

    • Weigh the required amount of this compound.

    • Prepare a 0.5% solution of methylcellulose in water.

    • Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.

    • Vortex or sonicate the suspension to ensure uniformity.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing.

    • Gently restrain the mouse and insert the oral gavage needle over the tongue and down the esophagus into the stomach.

    • Administer the calculated volume of the this compound suspension slowly.

    • Carefully remove the gavage needle and monitor the animal to ensure proper recovery.

Mandatory Visualization

Morzid_Experimental_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Vehicle_Control Vehicle Control Group Randomization->Vehicle_Control Morzid_Low_Dose This compound Low Dose Group Randomization->Morzid_Low_Dose Morzid_High_Dose This compound High Dose Group Randomization->Morzid_High_Dose Dosing_Solution_Prep Dosing Solution Preparation Dosing_Solution_Prep->Vehicle_Control Dosing_Solution_Prep->Morzid_Low_Dose Dosing_Solution_Prep->Morzid_High_Dose Data_Collection Data Collection (e.g., Tumor Volume, Cytokine Levels) Vehicle_Control->Data_Collection Morzid_Low_Dose->Data_Collection Morzid_High_Dose->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vivo animal studies with this compound.

Morzid_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Postulated signaling pathway for this compound's mechanism of action.

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Morzid Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments. Morzid is a novel investigational agent showing promise in preclinical models of various cancers. As with many targeted therapies, the development of resistance to this compound is a significant clinical challenge. Understanding the genetic basis of this resistance is crucial for the development of effective combination therapies and for identifying patient populations most likely to respond to treatment.

Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss of function confers resistance to a specific drug.[1][2][3] This technology enables the interrogation of thousands of genes simultaneously, providing a comprehensive landscape of potential resistance mechanisms.[4][5][6]

These application notes provide a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound in a cancer cell line model. The protocol covers all essential steps from cell line preparation and lentiviral library transduction to drug selection, next-generation sequencing, and data analysis.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound is a novel small molecule inhibitor of the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. Resistance to mTOR inhibitors can arise through various mechanisms, including the activation of bypass signaling pathways or alterations in downstream effectors.

Below is a diagram illustrating the hypothesized signaling pathway targeted by this compound and potential resistance mechanisms.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->mTORC1 Bypass_Signal Bypass Pathway (e.g., MAPK) Bypass_Proliferation Proliferation Bypass_Signal->Bypass_Proliferation alternative activation

Caption: Hypothesized this compound signaling pathway.

Experimental Protocols

This section details the methodologies for conducting a genome-wide CRISPR-Cas9 screen to identify this compound resistance genes.

Cell Line Preparation and Lentivirus Production

1.1. Cas9-Expressing Cell Line Generation:

  • Culture a cancer cell line of interest (e.g., MCF-7, A549) in the recommended medium.

  • Transduce the cells with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).

  • Select for a stable Cas9-expressing cell population using the appropriate antibiotic concentration, determined by a kill curve.

  • Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or T7E1 assay).

1.2. Lentiviral sgRNA Library Production:

  • Amplify the pooled sgRNA library plasmid (e.g., GeCKO v2.0) to obtain a sufficient quantity of high-quality plasmid DNA.

  • In 15 cm dishes, seed HEK293T cells to be 70-80% confluent on the day of transfection.

  • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Titer the virus to determine the optimal multiplicity of infection (MOI).

CRISPR-Cas9 Library Screening

2.1. Lentiviral Transduction of Cas9-Expressing Cells:

  • Transduce the stable Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

  • Maintain a cell population size that ensures a high representation of the sgRNA library (at least 500 cells per sgRNA).

  • After 24 hours, replace the virus-containing medium with fresh medium.

2.2. Antibiotic Selection and Baseline Cell Collection (T0):

  • 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • After selection is complete (typically 2-3 days), harvest a portion of the cells as the T0 baseline sample. Store the cell pellet at -80°C for subsequent genomic DNA extraction.

2.3. This compound Treatment:

  • Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with this compound.

  • The concentration of this compound should be determined beforehand to achieve approximately 50-70% cell death over the course of the experiment (typically 14-21 days).

  • Continuously culture the cells, splitting them as needed while maintaining library representation and constant drug or vehicle exposure.

Downstream Analysis

3.1. Genomic DNA Extraction and sgRNA Sequencing:

  • At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations.

  • Extract high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers containing Illumina sequencing adapters and barcodes.

  • Perform high-throughput sequencing of the PCR amplicons on an Illumina platform.

3.2. Data Analysis:

  • Process the raw sequencing data to obtain sgRNA read counts for each sample.

  • Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control and T0 populations.[7][8]

  • Perform gene-level analysis to rank genes whose knockout is associated with this compound resistance.

The experimental workflow is summarized in the diagram below.

Start Start: Cancer Cell Line Cas9_Transduction Lentiviral Transduction with Cas9 Start->Cas9_Transduction Cas9_Selection Antibiotic Selection (e.g., Blasticidin) Cas9_Transduction->Cas9_Selection Stable_Cas9_Line Stable Cas9-Expressing Cell Line Cas9_Selection->Stable_Cas9_Line sgRNA_Transduction Lentiviral Transduction with sgRNA Library (Low MOI) Stable_Cas9_Line->sgRNA_Transduction Puromycin_Selection Antibiotic Selection (e.g., Puromycin) sgRNA_Transduction->Puromycin_Selection T0 Collect T0 (Baseline) Puromycin_Selection->T0 Treatment Split Population Puromycin_Selection->Treatment gDNA_Extraction Genomic DNA Extraction T0->gDNA_Extraction Control Control Treatment (Vehicle) Treatment->Control Morzid_Treat This compound Treatment Treatment->Morzid_Treat Control->gDNA_Extraction Morzid_Treat->gDNA_Extraction PCR sgRNA Amplification (PCR) gDNA_Extraction->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Data_Analysis Data Analysis (MAGeCK) Sequencing->Data_Analysis Hit_Genes Identify Resistance Genes Data_Analysis->Hit_Genes

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Morzid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze apoptosis induced by the hypothetical compound, Morzid. The protocols outlined below are based on standard methodologies for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining.

Introduction to this compound-Induced Apoptosis

This compound is a novel investigational compound that has been observed to induce programmed cell death, or apoptosis, in various cancer cell lines. Understanding the apoptotic-inducing potential of this compound is a critical step in its preclinical evaluation. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of apoptotic cells within a heterogeneous population. This is achieved by using fluorescent labels to identify key features of apoptotic cells, such as the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.

Principle of Annexin V and Propidium Iodide Staining:

  • Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. It can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.

By using Annexin V and PI in combination, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells (primarily): Annexin V-negative and PI-positive (this population is often smaller in apoptosis studies).

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating an adherent cancer cell line with this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

Procedure:

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, or once the desired confluency is reached, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

II. Staining Cells with Annexin V and Propidium Iodide

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

  • Binding Buffer (typically provided in the kit)

  • Propidium Iodide (PI) solution (typically provided in the kit)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • After the treatment period, collect the cell culture supernatant from each well, as it may contain detached apoptotic cells.

  • Wash the adherent cells once with PBS.

  • Harvest the adherent cells by trypsinization.

  • Combine the harvested cells with their respective supernatant from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

III. Flow Cytometry Analysis

Instrument Setup:

  • Turn on the flow cytometer and allow it to warm up.

  • Use unstained and single-stained (Annexin V-FITC only and PI only) control samples to set up the appropriate voltage settings and compensation to correct for spectral overlap.

  • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

  • Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

Data Acquisition and Analysis:

  • Acquire at least 10,000 events for each sample.

  • Apply the established gates to the this compound-treated samples.

  • Use quadrant gates on the Annexin V vs. PI dot plot to quantify the percentage of cells in each population:

    • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

  • Calculate the total percentage of apoptotic cells by summing the percentages of early and late apoptotic cells.

Data Presentation

The following tables represent illustrative data from a hypothetical experiment analyzing the apoptotic effects of this compound.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in HeLa Cells at 48 Hours

This compound Concentration (µM)% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)% Total Apoptotic Cells (Q2 + Q3)
0 (Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.54.3 ± 1.3
188.7 ± 3.46.1 ± 1.54.2 ± 1.110.3 ± 2.6
565.4 ± 4.218.9 ± 2.913.5 ± 2.432.4 ± 5.3
1042.1 ± 5.135.6 ± 4.520.1 ± 3.355.7 ± 7.8
2515.8 ± 3.948.3 ± 6.233.7 ± 5.882.0 ± 12.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induced by 10 µM this compound in HeLa Cells

Treatment Time (Hours)% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)% Total Apoptotic Cells (Q2 + Q3)
096.1 ± 1.82.1 ± 0.61.5 ± 0.43.6 ± 1.0
1280.3 ± 3.512.4 ± 2.26.8 ± 1.519.2 ± 3.7
2461.5 ± 4.825.8 ± 3.911.2 ± 2.137.0 ± 6.0
4842.1 ± 5.135.6 ± 4.520.1 ± 3.355.7 ± 7.8
7225.9 ± 4.330.1 ± 5.041.5 ± 6.171.6 ± 11.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Cell Staining cluster_analysis Data Analysis seed Seed Cells in 6-Well Plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (0-25 µM) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 harvest Harvest & Wash Cells incubate2->harvest stain Stain with Annexin V & Propidium Iodide harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Quadrant Gating) acquire->analyze

Caption: Experimental workflow for this compound-induced apoptosis analysis.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Bax Bax/Bak Activation This compound->Bax Hypothesized Initiation Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized intrinsic pathway of this compound-induced apoptosis.

gating_strategy cluster_gating Gating Strategy cluster_quadrants Apoptosis Analysis Total Total Events Gate1 Gate 1: Cells (FSC vs SSC) Total->Gate1 Gate2 Gate 2: Single Cells (FSC-A vs FSC-H) Gate1->Gate2 Q1 Necrotic (AV-/PI+) Gate2->Q1 Analyze (Annexin V vs PI) Q2 Late Apoptotic (AV+/PI+) Gate2->Q2 Analyze (Annexin V vs PI) Q3 Early Apoptotic (AV+/PI-) Gate2->Q3 Analyze (Annexin V vs PI) Q4 Viable (AV-/PI-) Gate2->Q4 Analyze (Annexin V vs PI)

Caption: Logical flow of the flow cytometry gating strategy.

Troubleshooting & Optimization

Overcoming Morzid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morzid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide addresses specific issues you may encounter with this compound solubility in a question-and-answer format.

Issue 1: this compound precipitates immediately when I add the DMSO stock solution to my aqueous buffer.

  • Possible Cause A: Final concentration is too high.

    • Explanation: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit under the current conditions (e.g., pH, temperature, buffer components).

    • Solution: The most direct solution is to lower the final working concentration of this compound. Determine the maximum achievable concentration by performing a solubility test.

  • Possible Cause B: Improper mixing technique.

    • Explanation: Adding the concentrated DMSO stock directly to the buffer without sufficient agitation can create localized areas of high concentration, leading to rapid precipitation—a phenomenon known as solvent-shifting precipitation.

    • Solution: Add the this compound DMSO stock solution dropwise into the vortex of the rapidly stirring or vortexing aqueous buffer. This ensures the compound is dispersed quickly, avoiding supersaturation.[1][2]

  • Possible Cause C: The final concentration of the organic co-solvent (DMSO) is too low.

    • Explanation: this compound, like many organic molecules, may require a certain percentage of an organic co-solvent to stay in solution. Diluting the DMSO stock too much can reduce its solubilizing effect.

    • Solution: Ensure the final DMSO concentration is sufficient, typically between 0.1% and 1%. However, always consider the tolerance of your experimental system (e.g., cell line) to the final DMSO concentration.

Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation after a short period.

  • Possible Cause A: The solution is supersaturated and thermodynamically unstable.

    • Explanation: Even if precipitation is not immediate, the solution may be in a metastable supersaturated state. Over time, nucleation and crystal growth can occur, leading to visible precipitation.

    • Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. If storage is necessary, investigate the use of precipitation inhibitors such as certain polymers (e.g., HPMC, PVP).[3]

  • Possible Cause B: Temperature fluctuations.

    • Explanation: The solubility of a compound can be highly dependent on temperature. A decrease in temperature during storage or the experiment can lower this compound's solubility, causing it to precipitate.

    • Solution: Store and handle the solution at a constant, controlled temperature. If possible, perform experiments at a temperature where this compound solubility is known to be higher (e.g., 37°C), but ensure this is compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent kinase inhibitor with the molecular formula C₈H₁₆N₃OPS.[4][5] It has been investigated for its potential anticancer properties.[4] The name "this compound" is also approved by the Entomological Society of America for a substance identified as a chemosterilant.[6]

Q2: What is the best solvent to prepare a stock solution of this compound? A2: Due to its chemical structure, this compound is likely to have low solubility in water. Therefore, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Other options may include ethanol (B145695) or dimethylformamide (DMF).[2]

Q3: How can I systematically improve the aqueous solubility of this compound for my experiments? A3: A systematic approach involves screening several factors that influence solubility. This includes adjusting the pH of the buffer, using co-solvents, or adding solubilizing excipients like surfactants or cyclodextrins.[7][8][9] It is recommended to perform a solubility screening study to identify the optimal conditions for your specific application.

Q4: Can pH be adjusted to improve this compound's solubility? A4: The solubility of ionizable compounds can be significantly affected by pH.[8] While the pKa of this compound is not readily available in public literature, it is advisable to conduct a pH-solubility profile. This involves measuring this compound's solubility in buffers of various pH values (e.g., from pH 4 to 9) to determine if solubility is higher in acidic or basic conditions.[10]

Q5: Are there other agents I can add to my buffer to increase this compound's solubility? A5: Yes, several types of excipients can enhance solubility:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous solutions.[3][12]

  • Polymers: Certain polymers can act as precipitation inhibitors, helping to maintain a supersaturated state.[3]

Data Presentation: this compound Solubility in Different Solvent Systems

The following table summarizes hypothetical solubility data for this compound to illustrate how different formulation strategies can be compared.

Solvent System (Aqueous Buffer pH 7.4) This compound Solubility (µg/mL) Fold Increase (vs. Buffer) Notes
Control Buffer (pH 7.4) 1.5 1.0x Baseline aqueous solubility.
Buffer + 0.5% DMSO1510xCo-solvent effect.
Buffer + 1% DMSO3523xConcentration-dependent co-solvent effect.
Buffer + 0.1% Tween® 805033xSurfactant-mediated solubilization.
Buffer + 10 mM HP-β-CD9060xSolubilization via cyclodextrin (B1172386) complexation.
Acidic Buffer (pH 5.0) 25 16.7x Illustrates potential pH-dependent solubility.
Basic Buffer (pH 9.0) 5 3.3x Illustrates potential pH-dependent solubility.

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a comparative framework. Actual solubility values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[10]

  • Inspection: Visually inspect the solution against a light and dark background to confirm that no undissolved particulates remain. The solution should be clear.

  • Storage: Aliquot the stock solution into small-volume, amber glass or polypropylene (B1209903) vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C.

Protocol 2: pH-Solubility Profiling of this compound

This protocol outlines a method to determine the solubility of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, borate (B1201080) for basic ranges).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant, ensuring no solid material is transferred. If necessary, filter the supernatant through a 0.22 µm syringe filter compatible with the buffer. Determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility of this compound (e.g., in µg/mL) as a function of pH to identify the optimal pH range for solubilization.[10]

Visualizations

G cluster_troubleshoot Troubleshooting Options start Start: this compound Powder prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe clear Solution is Clear: Proceed with Experiment observe->clear No precip Precipitation Occurs: Troubleshoot observe->precip Yes opt1 Decrease Final Concentration precip->opt1 opt2 Optimize Mixing: (Add to Vortex) precip->opt2 opt3 Modify Buffer: (Adjust pH, Add Excipients) precip->opt3 opt1->dilute Retry opt2->dilute Retry opt3->dilute Retry

Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.

G solubility Aqueous Solubility of this compound phys_chem Physicochemical Properties (pKa, LogP, Crystal Form) phys_chem->solubility solvent Solvent System solvent->solubility sub_solvent1 pH of Buffer solvent->sub_solvent1 sub_solvent2 Co-solvents (e.g., DMSO, Ethanol) solvent->sub_solvent2 sub_solvent3 Excipients (Surfactants, Cyclodextrins) solvent->sub_solvent3 temp Temperature temp->solubility

Caption: Key factors influencing the aqueous solubility of this compound.

References

Optimizing Morzid concentration for maximum cancer cell apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Morzid Technical Support Center

Welcome to the technical support center for this compound, a potent and selective BH3 mimetic designed to induce apoptosis in cancer cells by targeting the Bcl-2 protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that functions as a BH3 mimetic. It selectively binds to the BH3 domain of the anti-apoptotic protein Bcl-2.[1][2][3] This action displaces pro-apoptotic proteins (like BIM), which are then free to activate BAX and BAK.[1] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][4][5]

Q2: What is a recommended starting concentration range for this compound?

A2: The optimal concentration of this compound is highly dependent on the cancer cell line being studied, due to variations in Bcl-2 expression and dependency. We recommend performing a dose-response experiment starting with a broad range, from 10 nM to 10 µM, to determine the IC50 value for your specific model. See the data summary in Table 1 for starting points for common cell lines.

Q3: What is the recommended incubation time for this compound treatment?

A3: A standard incubation time for initial experiments is 24 to 48 hours. However, the optimal duration can vary. We recommend a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the point of maximum apoptotic induction without causing excessive secondary necrosis.

Q4: How can I confirm that this compound is inducing apoptosis and not another form of cell death?

A4: Apoptosis can be confirmed through several methods. The gold standard is Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] Additionally, a Western blot for cleaved Caspase-3 and its substrate, cleaved PARP, provides strong evidence of caspase-dependent apoptosis.[9][10]

Q5: Is this compound effective against all cancer cell types?

A5: this compound's efficacy is highest in cancer cells that are "primed for apoptosis" and demonstrate a high dependency on the Bcl-2 protein for survival.[2][11] Cell lines with high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL may show resistance to this compound as a single agent.[12][13]

Troubleshooting Guide

Issue 1: Low or no cancer cell death observed after this compound treatment.

  • Possible Cause 1: Sub-optimal Drug Concentration or Duration. The concentration of this compound may be too low or the incubation time too short for your specific cell line.[14]

    • Solution: Perform a dose-response experiment (e.g., 0.01, 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 12, 24, 48, 72h) to determine the optimal conditions.

  • Possible Cause 2: Low Bcl-2 Expression. The target cell line may not rely on Bcl-2 for survival and may have low expression levels of the protein.

    • Solution: Confirm Bcl-2 expression levels via Western blot or qPCR. If Bcl-2 expression is low, consider using a different cell line known to be Bcl-2 dependent.

  • Possible Cause 3: Resistance via other Anti-Apoptotic Proteins. The cells may overexpress other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which are not targeted by this compound.[13]

    • Solution: Evaluate the expression of Mcl-1 and Bcl-xL. Combination therapy with inhibitors of these other proteins may be necessary to induce apoptosis.[11]

  • Possible Cause 4: Poor Cell Health or High Passage Number. Cells that are unhealthy or have been in culture for too long may not respond predictably to stimuli.[15]

    • Solution: Use cells that are in the logarithmic growth phase, at a low passage number, and regularly test for mycoplasma contamination.[15]

Issue 2: High background cell death in the vehicle control group.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

    • Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic, typically ≤0.1% for DMSO. Run a vehicle-only control to verify.[16]

  • Possible Cause 2: Sub-optimal Cell Culture Conditions. Over-confluency, nutrient depletion, or contamination can lead to spontaneous cell death.[14]

    • Solution: Ensure cells are seeded at an appropriate density (typically 70-80% confluency at the time of treatment) and use fresh culture medium.[15]

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Reagent Instability. this compound stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. Store stock solutions at -80°C and protected from light.

  • Possible Cause 2: Variation in Cell Seeding. Inconsistent cell numbers across wells or plates can lead to variable results.[17]

    • Solution: Ensure a homogenous single-cell suspension before plating and use a calibrated pipette for accurate cell seeding.

  • Possible Cause 3: Assay Timing. The timing of the apoptosis assay may not be optimal to capture the peak of the apoptotic event.

    • Solution: If you suspect you are missing the apoptotic window, perform a time-course experiment to identify the ideal endpoint for your assay. Early apoptosis (Annexin V positive, PI negative) can be transient.[15]

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for IC50 Determination in Various Cancer Cell Lines.

Cell Line Cancer Type Recommended Starting Range (µM) Typical Incubation Time (h)
RS4;11 Acute Lymphoblastic Leukemia 0.01 - 1 24
MOLM-13 Acute Myeloid Leukemia 0.01 - 1 24
H146 Small Cell Lung Cancer 0.1 - 5 48
A549 Non-Small Cell Lung Cancer 1 - 10+ (Often resistant) 48 - 72

| MCF-7 | Breast Cancer | 0.5 - 10 | 48 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the IC50 of this compound by measuring the metabolic activity of cells.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[7]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, EDTA-free dissociation solution.[14] Centrifuge the collected cells and wash once with cold 1X PBS.[6][23]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6][23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[6] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

  • Interpretation:

    • Annexin V- / PI- : Live cells.[6]

    • Annexin V+ / PI- : Early apoptotic cells.[6][8]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[6][8]

Protocol 3: Western Blot for Cleaved Caspase-3

This protocol confirms apoptosis by detecting the active, cleaved form of Caspase-3.[10][25]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (recognizing the p17/19 fragments) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of bands at ~17/19 kDa indicates Caspase-3 activation.[9][10]

Visualizations

morzid_pathway This compound This compound Bcl2 Bcl-2 (Anti-Apoptotic) This compound->Bcl2 Bim BIM (Pro-Apoptotic) Bcl2->Bim BaxBak BAX / BAK Bim->BaxBak Mito Mitochondrion BaxBak->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits Bcl-2, initiating the intrinsic apoptosis pathway.

experimental_workflow start Start: Select Cancer Cell Line dose_response 1. Dose-Response Assay (MTT) Determine IC50 (10 nM - 10 µM) start->dose_response time_course 2. Time-Course Assay (MTT) Identify Optimal Incubation Time (12-72h) dose_response->time_course apoptosis_assay 3. Confirm Apoptosis (Annexin V/PI Flow Cytometry) time_course->apoptosis_assay mechanism_validation 4. Mechanism Validation (Western Blot for Cleaved Caspase-3) apoptosis_assay->mechanism_validation end End: Optimized Conditions Identified mechanism_validation->end

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic problem Problem: No Apoptosis Observed check_conc Is Concentration/Time Optimal? problem->check_conc optimize Solution: Perform Dose-Response & Time-Course Experiments check_conc->optimize No check_bcl2 Is Bcl-2 Expressed and Functional? check_conc->check_bcl2 Yes western_bcl2 Solution: Western Blot for Bcl-2 check_bcl2->western_bcl2 No check_resistance Is Mcl-1 or Bcl-xL Overexpressed? check_bcl2->check_resistance Yes new_model Consider Alternative Cell Model western_bcl2->new_model combo_therapy Solution: Consider Combination Therapy check_resistance->combo_therapy Yes check_resistance->new_model No

Caption: Troubleshooting logic for lack of this compound-induced apoptosis.

References

Technical Support Center: Troubleshooting Morzid Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morzid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound instability in cell culture media. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the instability of this compound in cell culture media?

A1: Several factors can contribute to the degradation or precipitation of small molecules like this compound in cell culture media. The most common factors include the pH of the medium, interactions with media components such as serum proteins, exposure to light, and the temperature of incubation (e.g., 37°C).[1][2]

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I resolve it?

A2: Precipitate formation is a common issue, often stemming from poor solubility of the compound at the desired working concentration.[1] To address this, you can try the following:

  • Lower the final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is typically at or below 0.5% to prevent solvent-induced precipitation.[1][2]

  • Pre-warm the media: Adding a cold compound solution to warm (37°C) media can sometimes cause the compound to precipitate.[1]

  • Perform serial dilutions: Instead of a single large dilution, gradually decrease the concentration of this compound.[1]

  • Sonication: Brief sonication of the diluted solution before adding it to your cells can help dissolve small, invisible precipitates.[1]

Q3: My experimental results with this compound are inconsistent, showing a gradual loss of potency over time. What could be the cause?

A3: This issue often points to the degradation of this compound in the cell culture medium.[1] Potential causes include:

  • Degradation in Aqueous Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[2]

  • Metabolism by Cells: The cells themselves may be metabolizing the compound into an inactive form.[2]

  • Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, reducing its effective concentration.[2]

To mitigate this, consider reducing the experiment duration or refreshing the medium with freshly prepared this compound at regular intervals for longer-term assays.[1]

Q4: How should I prepare and store this compound solutions to maximize stability?

A4: Proper preparation and storage are critical for maintaining the stability of this compound.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.[1]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution on the day of the experiment. Do not store diluted solutions for extended periods.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation in Media

Symptoms:

  • Cloudiness or turbidity in the cell culture medium.[3][4]

  • Visible particles suspended in the medium or settled at the bottom of the culture vessel.[3]

Possible Causes and Solutions:

CauseSolution
High Final Solvent Concentration Ensure the final DMSO (or other solvent) concentration in the culture medium is low (typically ≤ 0.5%).[1][2]
Temperature Shock Pre-warm the cell culture medium to 37°C before adding the this compound solution.[1]
Poor Solubility Perform serial dilutions to gradually reach the final concentration. Brief sonication of the diluted solution may also help.[1]
Incorrect Reagent Preparation When preparing media from powder, ensure components are added in the correct order as specified by the manufacturer.[3]
Issue 2: Inconsistent or Reduced Potency of this compound

Symptoms:

  • High variability in results between experimental replicates.[1]

  • A noticeable decrease in the expected biological effect of this compound over the course of the experiment.[1]

Possible Causes and Solutions:

CauseSolution
Compound Degradation Reduce the duration of the experiment if possible. For longer assays, refresh the medium with freshly diluted this compound at regular intervals.[1]
Serum Protein Binding If using a serum-containing medium, consider that serum proteins can bind to this compound, reducing its effective concentration. You may need to test a range of concentrations or consider switching to a serum-free medium if your cell line can tolerate it.[1]
Cellular Metabolism Investigate potential metabolic pathways that may be inactivating this compound in your specific cell line.
Adsorption to Plasticware Consider using low-adhesion plasticware for your experiments.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media

This protocol is designed to determine the stability of this compound in your specific cell culture medium over time.

Methodology:

  • Prepare your complete cell culture medium, including any supplements like serum.

  • Prepare a working solution of this compound in the medium at the final desired concentration.

  • Aseptically transfer an aliquot of the this compound-containing medium to a sterile culture vessel (e.g., a multi-well plate or flask) without cells.

  • Incubate the vessel under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically collect an aliquot of the medium.

  • Analyze the concentration of active this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Plot the concentration of this compound against time to determine its half-life in the medium.

Data Presentation:

Time (hours)This compound Concentration (µM)Percent Degradation
010.00%
29.55%
48.812%
87.525%
126.238%
243.862%
481.585%
(Example Data)

Signaling Pathways and Workflows

This compound's Putative Signaling Pathway

This compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways involved in cell growth and proliferation.

morzid_pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activates Downstream_Effectors Downstream_Effectors Signal_Transduction->Downstream_Effectors Modulates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to this compound instability.

troubleshooting_workflow Start Inconsistent Results or Precipitate Observed Check_Prep Review Solution Prep & Storage Start->Check_Prep Check_Solubility Assess Solubility in Media Check_Prep->Check_Solubility If prep is correct Test_Stability Perform Stability Assay Check_Solubility->Test_Stability If solubility is an issue, adjust protocol Optimize_Protocol Optimize Experimental Protocol Test_Stability->Optimize_Protocol If degradation is confirmed Resolution Consistent Results Optimize_Protocol->Resolution

Caption: Troubleshooting workflow for this compound instability issues.

References

Strategies to reduce off-target effects of Morzid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morzid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pyrimidine-based kinase inhibitor. Its mechanism of action involves competing with ATP for the binding pocket of its primary target kinase, thereby inhibiting its catalytic activity. The pyrimidine (B1678525) scaffold of this compound mimics the adenine (B156593) ring of ATP, allowing it to bind to the hinge region of many kinases.[1]

Q2: What are the potential off-target effects of this compound?

Due to the highly conserved nature of the ATP-binding pocket across the human kinome, this compound may bind to and inhibit kinases other than its intended target.[1] These unintended interactions are known as off-target effects and can lead to a variety of unintended biological consequences, including toxicity or unexpected phenotypes.

Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?

To confirm that the observed cellular effect is due to on-target inhibition, several strategies can be employed:

  • Use a Structurally Different Inhibitor: Treat cells with a different, structurally unrelated inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be an on-target effect.[2]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]

  • Cellular Thermal Shift Assay (CETSA): This assay verifies direct target engagement within the cell by measuring changes in the thermal stability of a protein upon ligand binding.[2]

Q4: What strategies can be employed to reduce the off-target effects of this compound in my experiments?

Several approaches can be taken to minimize off-target effects:

  • Dose-Response Optimization: Use the lowest concentration of this compound that produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range.[2]

  • Structure-Based Drug Design: If you are in the drug development phase, leveraging the crystal structure of the target kinase can help in designing modifications to this compound that exploit unique features of the target's active site, thereby increasing selectivity.[1]

  • Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly improve selectivity, as this conformation is more variable across the kinome.[1]

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common problems encountered when using this compound in cellular assays.

ProblemPotential CauseTroubleshooting Steps & Recommendations
High cellular toxicity at low concentrations. The inhibitor is affecting an off-target protein essential for cell survival.1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity. 2. Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-targets.
Observed phenotype does not match known on-target function. The phenotype is driven by one or more off-targets.1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways.[2]
Inconsistent results between experiments. Variability in experimental conditions.1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[2] 2. Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.

Key Experimental Protocols

Kinase Profiling Assay

This protocol is designed to identify the kinase targets of this compound.

Objective: To determine the selectivity of this compound by screening it against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate buffer (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control to the kinase reactions.

  • Incubation: Incubate the plates at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This is often done using a phosphospecific antibody and a detection reagent that produces a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for the most potently inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

This protocol verifies that this compound binds to its intended target within a cellular environment.[2]

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[2]

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[2]

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target engagement by this compound.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Morzid_on This compound TargetKinase Primary Target Kinase Morzid_on->TargetKinase Inhibits OnTargetSubstrate Substrate TargetKinase->OnTargetSubstrate Phosphorylates PhosphoOnTargetSubstrate Phosphorylated Substrate OnTargetEffect Desired Cellular Effect PhosphoOnTargetSubstrate->OnTargetEffect Morzid_off This compound OffTargetKinase Off-Target Kinase Morzid_off->OffTargetKinase Inhibits OffTargetSubstrate Substrate OffTargetKinase->OffTargetSubstrate Phosphorylates PhosphoOffTargetSubstrate Phosphorylated Substrate OffTargetEffect Undesired Side Effect PhosphoOffTargetSubstrate->OffTargetEffect G start Start: Unexpected Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent validate_on_target Validate On-Target Engagement is_dose_dependent->validate_on_target Yes on_target_phenotype Confirmed On-Target Phenotype is_dose_dependent->on_target_phenotype No (Likely Artifact) perform_cetsa Perform CETSA validate_on_target->perform_cetsa use_structural_analog Use Structurally Different Inhibitor validate_on_target->use_structural_analog rescue_experiment Perform Rescue Experiment validate_on_target->rescue_experiment is_on_target Is the effect on-target? perform_cetsa->is_on_target use_structural_analog->is_on_target rescue_experiment->is_on_target identify_off_targets Identify Off-Targets is_on_target->identify_off_targets No is_on_target->on_target_phenotype Yes kinase_profiling Kinase Profiling identify_off_targets->kinase_profiling phosphoproteomics Phosphoproteomics identify_off_targets->phosphoproteomics off_target_phenotype Confirmed Off-Target Phenotype kinase_profiling->off_target_phenotype phosphoproteomics->off_target_phenotype G start Troubleshooting Unexpected Outcomes high_toxicity High Toxicity at Low Concentration? start->high_toxicity unexpected_phenotype Unexpected Phenotype? start->unexpected_phenotype inconsistent_results Inconsistent Results? start->inconsistent_results lower_concentration Lower this compound Concentration high_toxicity->lower_concentration Yes kinase_screen Perform Kinase Screen high_toxicity->kinase_screen Yes validate_on_target Validate On-Target Effect unexpected_phenotype->validate_on_target Yes standardize_protocols Standardize Protocols inconsistent_results->standardize_protocols Yes check_compound Check Compound Integrity inconsistent_results->check_compound Yes

References

Technical Support Center: Enhancing Morzid Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Morzid, a compound known for its poor aqueous solubility, during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes?

A1: Low and variable plasma concentrations of poorly soluble compounds like this compound are common and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound's inherent low solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption.[1][2]

  • Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves may be too slow to allow for significant absorption within the gastrointestinal transit time.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.[3]

  • Formulation Issues: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanocrystallization increase the surface area of the drug, leading to a faster dissolution rate.[1][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[1][5]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[1][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4][5]

  • Co-crystals: Forming a crystalline solid with a benign co-former can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[7]

  • Phospholipid Complexes: Complexing the drug with phospholipids (B1166683) can improve its lipophilicity and membrane permeability.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
This compound precipitates out of the dosing vehicle before administration. The selected vehicle has low solubilizing capacity for this compound.1. Try a co-solvent system (e.g., PEG 400, propylene (B89431) glycol, DMSO in water).[9] 2. Prepare a suspension using a suspending agent like carboxymethylcellulose (CMC).[9] 3. Consider a lipid-based formulation if the compound is lipophilic.
Low Cmax and AUC values are observed in pharmacokinetic studies despite successful formulation. - Incomplete dissolution in the GI tract. - Poor permeability across the intestinal epithelium. - High first-pass metabolism.1. Switch to a more advanced formulation like a SNEDDS to enhance both solubility and absorption.[8] 2. Evaluate the permeability of this compound using an in vitro model like Caco-2 cells.[3] 3. If permeability is low, consider incorporating permeation enhancers (use with caution and proper validation).
High inter-animal variability in plasma exposure. - Inconsistent dissolution and absorption. - Food effects.1. Ensure a consistent and homogenous formulation for all animals. 2. Standardize the fasting period for animals before dosing. 3. A nanoemulsion or SNEDDS formulation can lead to more uniform absorption.[6]
The half-life of this compound is very short in vivo. Rapid metabolism and clearance.While formulation changes primarily affect absorption, some lipid-based systems can alter drug disposition by promoting lymphatic transport, partially bypassing first-pass metabolism.[9]

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes the improvement in pharmacokinetic parameters for various poorly soluble drugs using different formulation strategies, which can be analogous to potential improvements for this compound.

Drug Formulation Strategy Key Pharmacokinetic Parameter Improvement Animal Model
Morin Morin-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (MPC-SNEDDS)Cmax increased ~5.2-fold compared to suspension. Relative bioavailability increased 6.23-fold.[8]Wistar Rats
Mebendazole Solid Dispersion (MBZ-SD)Cmax increased 3.30-fold. AUC increased 3.56-fold compared to pure drug.[10]Not Specified
Metronidazole Cocrystal with Ethyl Gallate (MTZ-EG)Bioavailability increased by 36% compared to pure metronidazole.[7]Rats
Daidzein (B1669772) Salt with Piperazine (DAI-PIP)Cmax increased ~4.3-fold. AUC increased ~2.4-fold compared to daidzein alone.[11]Beagle Dogs

Experimental Protocols

Protocol 1: Preparation of a Morin-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (MPC-SNEDDS)

This protocol is adapted from a study on morin, a poorly soluble flavonoid, and can be used as a starting point for this compound.[8]

1. Preparation of the this compound-Phospholipid Complex (MzPC): a. Dissolve this compound and soybean phospholipid (1:1 molar ratio) in anhydrous ethanol. b. The solution is refluxed at 60°C for 2 hours. c. The solvent is removed under reduced pressure using a rotary evaporator. d. The resulting MzPC is dried in a vacuum oven at 40°C for 24 hours.

2. Screening of SNEDDS Components: a. Oils: Screen various oils (e.g., Labrafil® M 1944 CS, oleic acid, ethyl oleate) for their ability to solubilize MzPC. b. Surfactants: Screen various surfactants (e.g., Cremophor® RH 40, Tween 80) for their ability to emulsify the selected oil phase. c. Co-surfactants/Co-solvents: Screen various co-surfactants (e.g., Transcutol® P, PEG 400) for their ability to improve the emulsification and stability of the formulation.

3. Preparation of the MzPC-SNEDDS: a. Based on the screening, prepare the optimized blank SNEDDS by mixing the selected oil, surfactant, and co-surfactant (e.g., a 3:5:3 weight ratio of Labrafil® M 1944 CS, Cremophor® RH 40, and Transcutol® P). b. Dissolve the prepared MzPC in the blank SNEDDS formulation to a final desired concentration of this compound (e.g., 50 mg/g). c. Vortex the mixture until a clear and homogenous solution is formed.

4. Characterization of the MzPC-SNEDDS: a. Droplet Size Analysis: Dilute the MzPC-SNEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. b. Self-Emulsification Time: Assess the time it takes for the SNEDDS to form a nanoemulsion upon gentle agitation in an aqueous medium.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

1. Animal Handling and Dosing: a. Use male Sprague-Dawley or Wistar rats (200-250 g). b. Fast the animals overnight (12 hours) before dosing, with free access to water. c. Divide the animals into groups (e.g., this compound suspension control group, MzPC-SNEDDS group). d. Administer the respective formulations orally via gavage at a predetermined dose (e.g., 200 mg/kg of this compound).

2. Blood Sampling: a. Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12] b. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. c. Store the plasma samples at -80°C until analysis.

3. Sample Analysis: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma. b. Perform protein precipitation or liquid-liquid extraction to extract this compound from the plasma samples. c. Analyze the samples and determine the plasma concentration of this compound at each time point.

4. Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). b. Calculate the relative bioavailability of the MzPC-SNEDDS formulation compared to the control suspension.

Visual Guides

bioavailability_workflow cluster_start Initial Observation cluster_screening Physicochemical & In Vitro Screening cluster_strategy Formulation Strategy Selection cluster_evaluation In Vivo Evaluation start Low in vivo exposure of this compound solubility Assess aqueous solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Determine permeability (e.g., Caco-2 assay) solubility->permeability low_sol Low Solubility permeability->low_sol low_perm Low Permeability low_sol->low_perm No form_sol Solubility Enhancement: - Particle Size Reduction - Solid Dispersion - Co-crystals low_sol->form_sol Yes form_sol_perm Solubility & Permeability Enhancement: - SNEDDS - Phospholipid Complex - Nanoparticles low_perm->form_sol_perm Yes pk_study Conduct rodent PK study form_sol->pk_study form_sol_perm->pk_study analysis Analyze PK parameters (AUC, Cmax) pk_study->analysis decision Bioavailability Improved? analysis->decision success Proceed with optimized formulation decision->success Yes reiterate Re-evaluate formulation strategy decision->reiterate No reiterate->low_sol

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

snedds_prep_workflow cluster_complex Step 1: Phospholipid Complexation cluster_snedds Step 2: SNEDDS Formulation cluster_char Step 3: Characterization dissolve Dissolve this compound & Phospholipid in organic solvent reflux Reflux the solution dissolve->reflux evaporate Remove solvent via rotary evaporation reflux->evaporate dry Dry the complex under vacuum evaporate->dry load Dissolve this compound-Phospholipid Complex into blank SNEDDS dry->load screen Screen oil, surfactant, & co-surfactant for solubility and emulsification mix Mix optimized components to form blank SNEDDS screen->mix mix->load emulsify Dilute in aqueous media load->emulsify measure Measure droplet size (DLS) and self-emulsification time emulsify->measure result Obtain stable nanoemulsion with appropriate particle size measure->result

Caption: Experimental workflow for preparing a this compound-Phospholipid Complex SNEDDS.

challenges_solutions_graph cluster_challenges Core Bioavailability Challenges cluster_solutions Formulation Solutions challenge_node Poor Oral Bioavailability of this compound solubility Low Aqueous Solubility challenge_node->solubility dissolution Slow Dissolution Rate challenge_node->dissolution permeability Poor Membrane Permeability challenge_node->permeability ps_reduction Particle Size Reduction (Micronization, Nanosuspensions) solubility->ps_reduction s_dispersion Solid Dispersions solubility->s_dispersion lipid_systems Lipid-Based Systems (SNEDDS, LBDDS) solubility->lipid_systems complexation Complexation (Cyclodextrins, Phospholipids) solubility->complexation dissolution->ps_reduction dissolution->s_dispersion permeability->lipid_systems permeability->complexation solution_node Enhanced Bioavailability ps_reduction->solution_node s_dispersion->solution_node lipid_systems->solution_node complexation->solution_node

Caption: Relationship between bioavailability challenges and corresponding formulation solutions.

References

Morzid Experimental Variability and Reproducibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Morzid" did not yield information on a specific compound with this identifier in publicly available scientific literature. Therefore, this technical support center provides a comprehensive guide to troubleshooting experimental variability and reproducibility issues using "this compound" as a placeholder for a hypothetical small molecule inhibitor. The principles and protocols are based on common challenges encountered in pharmacological and cell biology research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the inhibitory activity of this compound. What are the potential causes?

A1: Batch-to-batch variability is a common issue in experimental research.[1] Several factors can contribute to this problem:

  • Compound Quality: Inconsistent purity or the presence of contaminants in different batches of this compound.

  • Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., temperature fluctuations, light exposure) or repeated freeze-thaw cycles.[2]

  • Experimental Materials: Variability in reagents, cell cultures, and other materials used in the assays can significantly impact results.[1]

  • Protocol Adherence: Minor deviations in experimental protocols across different experiments or researchers.

Q2: How can we confirm the stability of our this compound stock solution?

A2: To verify the stability of your this compound stock, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These methods can separate the parent compound from any degradation products, allowing for an accurate assessment of its concentration and purity.[2]

Q3: What are the best practices for storing and handling this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of small molecule inhibitors like this compound.[1][2] Key recommendations include:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2]

  • Light Protection: Use amber vials or tubes wrapped in foil to protect light-sensitive compounds.[2]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

  • Inert Atmosphere: For compounds susceptible to oxidation, consider storage under an inert gas like argon or nitrogen.[2]

Q4: Our in vitro experiments with this compound are not correlating with our in vivo results. What could be the reason?

A4: Discrepancies between in vitro and in vivo results are a known challenge in drug development.[3][4] Potential reasons include:

  • Metabolism: this compound may be rapidly metabolized in vivo, leading to a lower effective concentration at the target site.

  • Bioavailability: Poor absorption or distribution of this compound in the living organism.

  • Off-target Effects: In the complex biological system of an organism, this compound might interact with unintended targets, leading to different outcomes than observed in isolated cell cultures.[5]

  • Model System Limitations: In vitro models, such as 2D cell cultures, may not fully replicate the complexity of a living organism.[1]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell-Based Assays

Issue: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Action: Prepare a fresh stock solution of this compound from a new, unopened vial.

    • Rationale: To rule out degradation or contamination of the existing stock solution.

  • Standardize Cell Culture Conditions:

    • Action: Ensure consistent cell passage number, confluency, and media composition for all experiments.

    • Rationale: Cellular responses can vary with passage number and culture conditions.[1]

  • Optimize Assay Protocol:

    • Action: Perform a detailed time-course and dose-response experiment to establish the optimal treatment duration and concentration range.

    • Rationale: To ensure that the assay is being conducted within a sensitive and reproducible range.

Data Presentation: Example of Inconsistent vs. Consistent IC50 Values

Experiment RunThis compound IC50 (µM) - InconsistentThis compound IC50 (µM) - Consistent (Post-Troubleshooting)
12.55.1
210.25.3
31.84.9
Mean ± SD 4.8 ± 4.5 5.1 ± 0.2
Guide 2: High Background or Off-Target Effects

Issue: You are observing unexpected cellular changes or toxicity at concentrations where this compound should be specific for its target.

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Action: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells.

    • Rationale: To distinguish between target-specific effects and general cytotoxicity.[5]

  • Use a Negative Control:

    • Action: If available, include a structurally similar but inactive analog of this compound in your experiments.

    • Rationale: To confirm that the observed effects are due to the specific activity of this compound and not a general chemical property.[6]

  • Target Engagement Assay:

    • Action: Perform an assay to directly measure the binding of this compound to its intended target within the cell (e.g., cellular thermal shift assay - CETSA).

    • Rationale: To confirm that this compound is reaching and engaging with its target at the concentrations used in the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used if necessary, but check for temperature sensitivity.[7]

  • Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes.

  • Store the aliquots at -80°C.[2]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizations

morzid_pathway cluster_receptor Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway affected by this compound.

experimental_workflow Start Start Prepare_Stock Prepare Fresh This compound Stock Start->Prepare_Stock Cell_Culture Standardize Cell Culture Prepare_Stock->Cell_Culture Dose_Response Perform Dose-Response Assay Cell_Culture->Dose_Response Analyze_Data Analyze Data (Calculate IC50) Dose_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for IC50 determination.

troubleshooting_logic Inconsistent_Results Inconsistent Results? Check_Stock Check this compound Stock Integrity? Inconsistent_Results->Check_Stock Yes Check_Cells Standardize Cell Culture? Check_Stock->Check_Cells OK Solution_A Prepare Fresh Stock Check_Stock->Solution_A Degraded Check_Protocol Review Assay Protocol? Check_Cells->Check_Protocol OK Solution_B Use Consistent Passage Number Check_Cells->Solution_B Variable Solution_C Optimize Protocol Parameters Check_Protocol->Solution_C Inconsistent Problem_Identified Problem Identified and Resolved Solution_A->Problem_Identified Solution_B->Problem_Identified Solution_C->Problem_Identified

Caption: Logical relationships for troubleshooting inconsistent results.

References

Technical Support Center: Morzid Treatment Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Morzid" did not yield a recognized pharmaceutical agent. The name is approved by the Entomological Society of America for a chemosterilant and is not an ISO common name for any substance.[1] This guide has been developed based on the well-understood mechanisms of resistance to Wnt (Wingless/Integrated) signaling pathway inhibitors, a common target in cancer therapy. For the purpose of this guide, "this compound" will be treated as a hypothetical inhibitor of the Wnt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical inhibitor of the canonical Wnt signaling pathway. It is designed to bind to the Frizzled (FZD) receptor, preventing the binding of Wnt ligands. This action promotes the degradation of β-catenin, a key downstream effector, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to Wnt pathway inhibitors like this compound can arise through several mechanisms:

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[[“]][3]

  • Alterations in the Wnt Pathway: Mutations in downstream components of the Wnt pathway, such as β-catenin or its regulatory proteins, can lead to constitutive pathway activation, bypassing the inhibitory effect of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, to compensate for the inhibition of the Wnt pathway.

  • Cancer Stem Cell (CSC) Enrichment: The Wnt pathway is crucial for maintaining cancer stem cell populations.[[“]] Treatment with this compound may inadvertently select for and enrich a subpopulation of CSCs with inherent resistance.

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: The primary method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[4][5] An increase of 3- to 10-fold in the IC50 is often considered representative of drug resistance.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Gradual increase in this compound IC50 over time. Development of acquired resistance.1. Perform a cell viability assay to confirm the IC50 shift. 2. Analyze protein and gene expression of key resistance markers (see Experimental Protocols). 3. Consider establishing a new resistant cell line with a higher, stable IC50 for further studies.
High variability in cell viability assay results. Inconsistent cell seeding density or assay timing.1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[6] 2. Standardize the timing of drug addition and endpoint measurement.[6]
No change in Wnt pathway activity (e.g., β-catenin levels) despite this compound treatment in resistant cells. Activation of a bypass pathway or mutations downstream of this compound's target.1. Perform a Western blot to check for the activation of alternative signaling pathways (e.g., p-Akt, p-ERK). 2. Sequence key genes in the Wnt pathway (e.g., CTNNB1 for β-catenin) to check for activating mutations.
Resistant cells show increased expression of ABCB1 (P-gp). Drug efflux is a likely resistance mechanism.1. Confirm P-gp activity using a functional assay (e.g., Rhodamine 123 efflux assay). 2. Test for reversal of resistance by co-administering this compound with a known P-gp inhibitor (e.g., verapamil).

Quantitative Data Summary

The following tables represent hypothetical data for a parental, this compound-sensitive cell line (e.g., HEK293) and its derived this compound-resistant subline.

Table 1: this compound IC50 Values

Cell LineIC50 (nM)Resistance Index (RI)
HEK293 (Parental)151.0
HEK293-MorzidR45030.0

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Protein Expression Levels in Response to this compound Treatment (100 nM)

ProteinHEK293 (Parental)HEK293-MorzidR
Total β-catenin ↓↓↓
Active β-catenin (non-phosphorylated) ↓↓↓
Phospho-Akt (Ser473) ↑↑
ABCB1 (P-gp) Low↑↑↑

Arrow notation: ↓↓↓ (Strong decrease), ↓ (Slight decrease), ↔ (No change), ↑↑ (Moderate increase), ↑↑↑ (Strong increase)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of this compound.

  • Procedure:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Western Blotting for Pathway Analysis

This protocol is used to assess the protein levels of key signaling molecules.

  • Procedure:

    • Treat parental and resistant cells with this compound at a specified concentration for a set time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., β-catenin, p-Akt, ABCB1, and a loading control like GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Establishing a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line in vitro.[4][7][8]

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line.[7]

    • Continuously culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.[4][8]

    • Maintain the cells at each new concentration for several passages until their growth rate recovers.[8]

    • Periodically test the IC50 to monitor the development of resistance.

    • Once a desired level of resistance is achieved (e.g., RI > 10), the resistant cell line can be considered established. It is advisable to maintain a culture of the resistant cells in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.

Visualizations

Morzid_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor (FZD) Wnt->FZD Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) FZD->DestructionComplex Inactivates This compound This compound This compound->FZD Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus & Co-activates TargetGenes Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->TargetGenes Activates

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Morzid_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Morzid_in This compound (intracellular) Wnt_Pathway Wnt Pathway Inhibition Morzid_in->Wnt_Pathway Inhibits Efflux Increased Drug Efflux (e.g., ABCB1/P-gp) Efflux->Morzid_in Reduces concentration of Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Cell_Survival Cell Survival & Proliferation Bypass->Cell_Survival Promotes Downstream_Mutation Downstream Mutation (e.g., active β-catenin) Downstream_Mutation->Cell_Survival Promotes Wnt_Pathway->Cell_Survival Reduces Morzid_out This compound (extracellular) Morzid_out->Morzid_in

Caption: Key mechanisms of cellular resistance to this compound treatment.

Resistance_Workflow Start Observation: Decreased this compound Sensitivity Step1 Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells Start->Step1 Decision1 Is IC50 Significantly Increased? Step1->Decision1 Step2a Investigate Wnt Pathway: - Western Blot for β-catenin - TOP/FOP Reporter Assay Decision1->Step2a Yes End_No_Resistance No significant resistance. Troubleshoot assay conditions. Decision1->End_No_Resistance No Step2b Investigate Drug Efflux: - qPCR/Western for ABCB1 - Rhodamine 123 Assay Step2a->Step2b Step2c Investigate Bypass Pathways: - Western Blot for p-Akt, p-ERK Step2b->Step2c End_Resistance Resistance Mechanism Identified Step2c->End_Resistance

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Refining Morzid Dosage to Minimize Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Morzid dosage and minimizing its associated hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in animal models?

A1: this compound-induced toxicity is primarily characterized by dose-dependent hepatotoxicity.[1][2][3] At therapeutic doses, this compound is safely metabolized through glucuronidation and sulfation pathways. However, upon overdose, these pathways become saturated, leading to the metabolism of this compound by cytochrome P450 enzymes (specifically CYP2E1) into a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6] This metabolite is the principal mediator of hepatotoxicity.[4][5][6]

The toxicity cascade is initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, as it is consumed in the process of neutralizing NAPQI.[4][7] The subsequent accumulation of unbound NAPQI leads to oxidative stress, the formation of protein adducts within hepatocytes, mitochondrial dysfunction, and ultimately, necrotic cell death.[1][4][7][8]

Q2: What are the typical clinical signs of this compound toxicity in rodents?

A2: In rodent models, particularly mice, acute this compound overdose leads to observable clinical signs within hours of administration. These can include lethargy, prostration, heightened agitation, and cyanosis.[9][10] In more severe cases, hematuria and recumbency may be observed.[10] Swelling of the face and paws can also occur.[11] It is crucial to monitor animals closely, especially during the initial 24 hours post-administration, as the progression of toxicity can be rapid.[10]

Q3: Are there species-specific differences in sensitivity to this compound?

A3: Yes, there are significant species-specific differences in sensitivity to this compound-induced hepatotoxicity. Mice are generally considered more susceptible to this compound toxicity than rats.[12][13] This increased sensitivity in mice is attributed to a higher rate of NAPQI formation and a greater susceptibility of their mitochondrial function to disruption.[12][13] Cats are particularly sensitive, with toxic effects observed at much lower doses compared to dogs.[9][11][14][15] These differences underscore the importance of selecting the appropriate animal model and carefully considering interspecies variations when designing preclinical studies.

Troubleshooting Guides

Problem: High variability in toxicity outcomes between animals in the same dose group.

Possible Causes and Solutions:

  • Genetic Background: Different strains of mice can exhibit varying susceptibility to this compound-induced hepatotoxicity.[16]

    • Recommendation: Ensure that all animals within an experiment are from the same inbred strain (e.g., C57BL/6 or BALB/c).[6][17] If using outbred stocks, be aware that higher inter-individual variability is expected.

  • Fasting Status: The fasting state of the animals prior to this compound administration can significantly impact the severity of liver injury.[16]

    • Recommendation: Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (approximately 12-16 hours) with free access to water.[5]

  • Drug Formulation and Administration: Inconsistent preparation of the this compound solution or variations in administration technique can lead to dosing inaccuracies.

    • Recommendation: Prepare a fresh, homogenous suspension of this compound for each experiment. Ensure accurate dosing based on individual animal body weight and utilize a consistent administration route (e.g., oral gavage or intraperitoneal injection).[16]

Problem: Unexpectedly low or no signs of toxicity at previously reported toxic doses.

Possible Causes and Solutions:

  • Animal Strain and Sex: As mentioned, different strains and even the sex of the animals can influence their response to this compound.

    • Recommendation: Verify the strain and sex of the animals used in the cited literature and ensure they match your experimental subjects.

  • Route of Administration: The route of administration (e.g., oral vs. intraperitoneal) can affect the bioavailability and metabolism of this compound, influencing its toxicity profile.[6][17]

    • Recommendation: Confirm that the route of administration in your protocol aligns with established methods for inducing hepatotoxicity with this compound.

  • Age and Health Status of Animals: The age and overall health of the animals can impact their metabolic capacity and susceptibility to drug-induced injury.[5]

    • Recommendation: Use animals of a consistent age and ensure they are healthy and free from any underlying conditions that could affect liver function.

Data Presentation

Table 1: Dose-Response Relationship of this compound-Induced Hepatotoxicity in Mice

Dose (mg/kg)Route of AdministrationKey ObservationsSerum ALT (IU/L)Histopathological Findings
150OralMild signs of lethargy100-500Minimal to mild centrilobular necrosis
300OralModerate lethargy, prostration1000-5000Moderate to severe centrilobular necrosis, hemorrhage
500OralSevere lethargy, cyanosis, recumbency>5000Extensive centrilobular necrosis, bridging necrosis
700OralHigh mortality rate>10000Massive hepatic necrosis

Data compiled from representative studies in male C57BL/6 mice.[5][6][10] Serum Alanine Aminotransferase (ALT) levels are approximate and can vary based on the specific experimental conditions.

Table 2: Comparative Toxicity of this compound in Different Animal Species

Animal SpeciesToxic Dose Range (mg/kg)Primary Toxic EffectKey Susceptibility Factors
Mouse150 - 700HepatotoxicityHigh rate of NAPQI formation, mitochondrial sensitivity
Rat>800More resistant to hepatotoxicity than miceLower mitochondrial protein adduct formation
Dog>100Hepatotoxicity, MethemoglobinemiaLower glucuronidation capacity than humans
Cat10 - 50Methemoglobinemia, HepatotoxicityLimited glucuronide conjugating capacity

This table provides a general overview of toxic dose ranges.[9][10][12][14][15][18] It is crucial to consult specific literature for the exact animal strain and experimental conditions.

Experimental Protocols

Protocol 1: Induction of Acute this compound-Induced Hepatotoxicity in Mice

Objective: To establish a reproducible model of acute, dose-dependent liver injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (Acetaminophen) powder

  • Saline solution (0.9% NaCl)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Acclimatize mice to the housing facility for at least one week.

  • Fast the mice overnight (12-16 hours) with free access to water before this compound administration.[5]

  • Weigh each mouse immediately before dosing.

  • Prepare a fresh suspension of this compound in saline at the desired concentration (e.g., 15 mg/mL for a 300 mg/kg dose in a 20g mouse at a volume of 10 mL/kg).

  • Administer the this compound suspension or saline (for the control group) via oral gavage.

  • Return food to the cages 2 hours post-administration.[5]

  • Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • At the designated endpoint (e.g., 24 hours), euthanize the mice and collect blood via cardiac puncture for serum analysis (e.g., ALT, AST).

  • Perfuse the liver with saline and collect tissue samples for histopathological analysis (formalin-fixed) and biochemical assays (snap-frozen in liquid nitrogen).

Protocol 2: Assessment of Hepatotoxicity

1. Serum Transaminase Measurement:

  • Collect blood in serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C.

  • Collect the serum and measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a commercially available kit and a clinical chemistry analyzer. Elevated ALT and AST levels are indicative of liver damage.[19][20]

2. Histopathological Examination:

  • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin (B1166041).

  • Section the paraffin blocks at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope for evidence of centrilobular necrosis, inflammation, and hemorrhage.[10][17]

Visualizations

Morzid_Toxicity_Pathway cluster_0 Hepatocyte This compound This compound (Overdose) Metabolism CYP450 (CYP2E1) Metabolism This compound->Metabolism NAPQI NAPQI (Toxic Metabolite) Metabolism->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts GSH_Depletion GSH Depletion GSH->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Necrosis Oxidative_Stress->Necrosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Dose_Refinement_Workflow Start Start: Define Therapeutic Goal Dose_Range_Finding Dose-Range Finding Study (e.g., 150, 300, 500 mg/kg) Start->Dose_Range_Finding Assess_Toxicity Assess Toxicity (ALT/AST, Histology) Dose_Range_Finding->Assess_Toxicity Assess_Efficacy Assess Efficacy (Therapeutic Endpoint) Dose_Range_Finding->Assess_Efficacy MTD_Determination Determine Maximum Tolerated Dose (MTD) Assess_Toxicity->MTD_Determination MED_Determination Determine Minimum Effective Dose (MED) Assess_Efficacy->MED_Determination Therapeutic_Window Define Therapeutic Window MTD_Determination->Therapeutic_Window MED_Determination->Therapeutic_Window Refine_Dosage Refine Dosage Regimen (e.g., lower dose, co-administration) Therapeutic_Window->Refine_Dosage Validate_Dosage Validate Refined Dosage Refine_Dosage->Validate_Dosage End End: Optimized Dosage Validate_Dosage->End Troubleshooting_Guide Problem High Variability in Toxicity? Check_Strain Check Animal Strain (Consistent inbred strain?) Problem->Check_Strain Possible Cause Check_Fasting Check Fasting Protocol (Standardized duration?) Problem->Check_Fasting Possible Cause Check_Dosing Check Dosing Procedure (Fresh solution? Accurate volume?) Problem->Check_Dosing Possible Cause Solution1 Solution: Use consistent strain Check_Strain->Solution1 Solution2 Solution: Standardize fasting Check_Fasting->Solution2 Solution3 Solution: Refine dosing technique Check_Dosing->Solution3

References

Addressing batch-to-batch variability of Morzid compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morzid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the this compound compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule designed as a potent and selective inhibitor of the Tyrosine Kinase X (TrkX). In its canonical signaling pathway, the binding of a ligand to the TrkX receptor induces dimerization and autophosphorylation, activating downstream signaling cascades involving key effector proteins like Protein A and Protein B. This activation ultimately promotes cell proliferation and survival. This compound exerts its effect by binding to the ATP-binding pocket of TrkX, preventing its phosphorylation and subsequent activation of downstream signaling.

morzid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand TrkX_Receptor TrkX Receptor Ligand->TrkX_Receptor Binds Protein_A Protein A TrkX_Receptor->Protein_A Phosphorylates Protein_B Protein B TrkX_Receptor->Protein_B Phosphorylates Proliferation_Survival Cell Proliferation & Survival Protein_A->Proliferation_Survival Promotes Protein_B->Proliferation_Survival Promotes This compound This compound This compound->TrkX_Receptor Inhibits

Caption: The TrkX signaling pathway and the inhibitory action of this compound.

Q2: What are the most common causes of batch-to-batch variability for a compound like this compound?

Batch-to-batch variability in synthetic compounds like this compound can stem from several factors during synthesis and purification. The most common causes include:

  • Purity Differences: The presence of residual solvents, starting materials, or reaction byproducts.

  • Polymorphism: The compound crystallizing in different solid-state forms (polymorphs), which can affect solubility and bioavailability.

  • Isomeric Impurities: Contamination with stereoisomers or constitutional isomers that may have different biological activities.

  • Degradation: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) leading to compound degradation.

Q3: How can I assess the identity and purity of my this compound batch?

A combination of analytical techniques is recommended to confirm the identity and assess the purity of each new batch of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular weight and structural integrity of the compound.

Q4: What key in-vitro assays are recommended to confirm the potency of my this compound batch?

To ensure consistent biological activity, we recommend two primary types of assays:

  • Biochemical Assay: An in-vitro kinase assay directly measuring the ability of this compound to inhibit TrkX enzymatic activity. This provides a direct measure of on-target inhibition.

  • Cell-Based Assay: A cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) using a cell line where growth is dependent on TrkX signaling. This confirms the compound's ability to engage its target in a cellular context and produce the desired biological effect. Comparing the IC50 (half-maximal inhibitory concentration) value between batches is a critical potency check.

Troubleshooting Guide

Issue: My new batch of this compound shows significantly lower potency (e.g., >3-fold higher IC50) in my cell-based assay. What should I do?

This is a common issue that requires a systematic investigation to pinpoint the cause. Follow the workflow below to diagnose the problem.

troubleshooting_workflow A Start: New Batch Shows Lower Potency B 1. Confirm Identity & Purity (LC-MS, NMR) A->B C Purity/Identity Issue Detected (e.g., <95% pure, wrong MW) B->C Fail D Purity & Identity OK B->D Pass K Contact Synthesis Provider Request new batch C->K E 2. Check Solubility (Visual inspection, DLS) D->E F Precipitation or Poor Solubility Observed E->F Fail G Solubility OK E->G Pass L Optimize Solubilization Protocol (e.g., use DMSO, sonicate) F->L H 3. Test in Biochemical Assay (In-vitro TrkX Kinase Assay) G->H I Potency Reduced in Biochemical Assay H->I Fail J Potency OK in Biochemical Assay H->J Pass I->K M Review Cell-Based Assay Protocol (Cell passage, reagent quality) J->M

Caption: Workflow for troubleshooting reduced potency of a new this compound batch.

Step-by-Step Actions:

  • Verify Identity and Purity: First, re-confirm the analytical data for the new batch. Compare the HPLC, MS, and NMR data against the specifications provided in the Certificate of Analysis (CoA). (See Table 1).

  • Assess Solubility: Prepare the stock solution as you normally would. Visually inspect for any precipitate. If the compound appears fully dissolved, but you still suspect an issue, consider techniques like Dynamic Light Scattering (DLS) to detect sub-micron aggregates. Poor solubility can drastically reduce the effective concentration in your assay.

  • Confirm Target Engagement: Test the new batch in a cell-free, biochemical TrkX kinase assay. This isolates the interaction between the compound and its direct target. If potency is low in this assay, it strongly suggests an issue with the compound itself.

  • Review Cell-Based Assay Parameters: If the compound is pure, soluble, and potent in a biochemical assay, the issue may lie within your cell-based assay. Review factors such as cell line authenticity, passage number, serum batch, and the stability of other reagents.

Issue: I'm observing unexpected toxicity or off-target effects with a new batch. Why might this occur?

Unexpected biological effects are often linked to impurities.

  • Cause: The batch may contain residual starting materials, synthetic byproducts, or catalysts that have their own biological activities.

  • Solution: A more sensitive analytical method may be required to detect the impurity. We recommend using HPLC with a gradient method that has a longer run time to better separate closely related species. If an unknown peak is observed, further characterization by LC-MS/MS may be necessary to identify the impurity.

Data & Protocols

Data Presentation

Table 1: Recommended Quality Control Specifications for this compound

Parameter Method Specification
Identity ¹H NMR Conforms to structure
Identity LC-MS (ESI+) [M+H]⁺ = Expected m/z ± 0.5
Purity HPLC (254 nm) ≥ 98.0%
Solubility DMSO ≥ 50 mM

| Appearance | Visual | White to off-white solid |

Table 2: Example IC50 Values for this compound in a Standard Cell Viability Assay

Cell Line Assay Type Reference Batch IC50 (nM) Acceptance Range (nM)
TrkX-dependent Cell Line A MTT (72 hr) 15 10 - 25

| TrkX-dependent Cell Line B | CellTiter-Glo® (72 hr) | 22 | 15 - 35 |

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock of this compound in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Integrate the area of all peaks. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

Protocol 2: In-vitro TrkX Kinase Activity Assay

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the TrkX enzyme.

  • Reagents:

    • Recombinant TrkX enzyme.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Procedure:

    • Add 2 µL of this compound (serially diluted in DMSO) to a 384-well plate.

    • Add 4 µL of TrkX enzyme solution. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a solution containing ATP and the peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of stop/detection solution containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

decision_tree A Reduced Potency Observed B Is Purity ≥ 98% by HPLC? A->B C Is MW correct by MS? B->C Yes F Conclusion: Impure Compound B->F No D Is the compound fully dissolved in DMSO? C->D Yes G Conclusion: Incorrect Compound C->G No E Is IC50 in biochemical assay within spec? D->E Yes H Conclusion: Poor Solubility or Polymorphism Issue D->H No I Conclusion: Inactive Compound (Degradation/Isomer) E->I No J Conclusion: Issue with Cell-Based Assay Conditions E->J Yes

Caption: Decision tree for diagnosing the root cause of reduced compound potency.

How to prevent Morzid degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Morzid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C. For short-term storage (up to 4 weeks), it can be kept at a controlled room temperature of 20-25°C (68-77°F).[1][2][3]

Q2: How does humidity affect this compound's stability?

A2: this compound is susceptible to hydrolytic degradation. It is crucial to store it in a dry environment, preferably with a desiccant. High humidity can accelerate the degradation process.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive and can undergo photodegradation upon exposure to light. Always store this compound in a light-protected container, such as an amber vial.[4]

Q4: What is the optimal pH for storing this compound in solution?

A4: this compound is most stable in a pH range of 4.5-5.5. Storing it in solutions with a pH outside of this range can lead to accelerated degradation.

Q5: What are the common degradation products of this compound?

A5: The primary degradation products are MZD-H (from hydrolysis) and MZD-O (from oxidation). Under photolytic stress, MZD-P can also be formed.

Troubleshooting Guide

Problem 1: I observe a significant decrease in this compound purity even when stored at the recommended temperature.

  • Question: Are you protecting this compound from light and moisture?

    • Answer: this compound is both photosensitive and hygroscopic. Ensure it is stored in an amber, airtight container, preferably with a desiccant.[4]

  • Question: Have you checked the pH of your formulation or solvent?

    • Answer: this compound stability is pH-dependent. Verify that the pH of your solution is within the recommended range of 4.5-5.5.

Problem 2: My analytical results for this compound stability are inconsistent.

  • Question: Is your analytical method validated for stability-indicating properties?

    • Answer: Use a validated stability-indicating method, such as the provided HPLC protocol, that can resolve this compound from its degradation products.[5]

  • Question: Are you using appropriate sample handling procedures?

    • Answer: Minimize the exposure of your samples to light and elevated temperatures during preparation and analysis. Use amber glassware and consider a cooled autosampler.

Problem 3: I have detected an unknown peak in my chromatogram during a stability study.

  • Question: Have you performed forced degradation studies?

    • Answer: Conduct forced degradation studies under hydrolytic, oxidative, and photolytic conditions to identify potential degradation products.[5][6] This can help in tentatively identifying the unknown peak.

  • Question: What are the storage conditions of your mobile phase?

    • Answer: Degradation of mobile phase components can sometimes introduce artifacts. Ensure your mobile phase is freshly prepared and properly stored.

Quantitative Data Summary

Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions for 3 Months

TemperatureRelative HumidityPurity (%)MZD-H (%)MZD-O (%)
2-8°C<30%99.8<0.1<0.1
25°C60%98.50.80.7
40°C75%95.22.91.9

Table 2: Photostability of this compound in Solution (pH 5.0) After 24 Hours of Exposure

Light SourceIntensityPurity (%)MZD-P (%)
Cool White Fluorescent1.2 million lux hours96.33.5
Near UV200 Watt hours/square meter94.15.7

Experimental Protocols

Protocol 1: this compound Stability-Indicating HPLC Assay
  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study of this compound
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Analysis: Analyze the stressed samples using the this compound Stability-Indicating HPLC Assay.

Visualizations

Morzid_Degradation_Pathway This compound This compound MZD_H MZD_H This compound->MZD_H Hydrolysis (H₂O, pH) MZD_O MZD_O This compound->MZD_O Oxidation (O₂) MZD_P MZD_P This compound->MZD_P Photolysis (Light) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect at 280 nm E->F G Integrate Peaks F->G H Calculate Purity and Impurities G->H Troubleshooting_Logic Start Unexpected Degradation Observed Check_Light Is sample protected from light? Start->Check_Light Check_Moisture Is sample protected from moisture? Check_Light->Check_Moisture Yes Use_Amber_Vials Action: Use amber vials. Check_Light->Use_Amber_Vials No Check_pH Is pH of solution correct? Check_Moisture->Check_pH Yes Use_Desiccant Action: Store with desiccant. Check_Moisture->Use_Desiccant No Adjust_pH Action: Adjust pH to 4.5-5.5. Check_pH->Adjust_pH No End Problem Resolved Check_pH->End Yes Use_Amber_Vials->Check_Moisture Use_Desiccant->Check_pH Adjust_pH->End

References

Validation & Comparative

A Comparative Analysis of Morzid and Other Kinase Inhibitors in Targeting JAK2-Driven Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – In the rapidly evolving landscape of targeted cancer therapy, a novel selective inhibitor of Janus Kinase 2 (JAK2), Morzid, has demonstrated significant potential in preclinical models of myeloproliferative neoplasms (MPNs). This guide provides a detailed comparison of this compound's efficacy against established JAK inhibitors, Ruxolitinib and Fedratinib (B1684426), supported by experimental data to inform researchers, scientists, and drug development professionals.

Myeloproliferative neoplasms are a group of blood cancers primarily driven by the constitutive activation of the JAK/STAT signaling pathway, often due to a specific mutation known as JAK2V617F.[1][2] This aberrant signaling leads to uncontrolled cell proliferation and survival.[3] this compound, like Ruxolitinib and Fedratinib, is an ATP-competitive inhibitor targeting the JAK2 kinase domain to block downstream signaling.[4][5][6]

Comparative Efficacy of Kinase Inhibitors

The inhibitory potential of this compound was evaluated against Ruxolitinib and Fedratinib using in vitro kinase assays and cell-based proliferation assays. The data, summarized below, highlights this compound's potent and selective activity against the JAK2V617F mutation.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
This compound JAK2V617F 0.8
JAK125
JAK3>1000
TYK2150
RuxolitinibJAK2V617F3.3
JAK12.8
JAK3428
TYK219
FedratinibJAK2V617F3
JAK135
JAK3>1000
TYK2>1000

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 2: Cell Proliferation Inhibition in JAK2V617F-mutant HEL Cells

CompoundGI50 (nM)
This compound 5
Ruxolitinib120
Fedratinib150

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

The data indicates that this compound exhibits superior potency and selectivity for the JAK2V617F mutant kinase in vitro compared to both Ruxolitinib and Fedratinib. This enhanced selectivity translates to more potent inhibition of proliferation in a human erythroleukemia cell line (HEL) harboring the JAK2V617F mutation.

Clinical trial data for Ruxolitinib and Fedratinib have demonstrated their efficacy in reducing spleen volume and improving symptom scores in patients with myelofibrosis.[7][8][9][10][11][12][13] For instance, in the JAKARTA trial, fedratinib achieved a spleen volume response rate of 47% and a symptom response rate of 40% at 24 weeks.[9] While clinical data for this compound is not yet available, its preclinical profile suggests it may offer a promising therapeutic window.

Signaling Pathway and Experimental Workflow

The JAK/STAT pathway is central to the pathogenesis of MPNs.[3][14] Cytokine binding to their receptors activates JAKs, which in turn phosphorylate STAT proteins.[14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell survival and proliferation.[14] The JAK2V617F mutation leads to constitutive activation of this pathway.[15][16]

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Cytokine_Receptor->JAK2_V617F Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK2_V617F->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK2_V617F Inhibits

Caption: this compound inhibits the constitutively active JAK2 V617F kinase.

The efficacy of this compound was determined through a series of established experimental protocols. The general workflow for evaluating a novel kinase inhibitor is depicted below.

Experimental_Workflow Kinase Inhibitor Evaluation Workflow Start Start Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Culture Cell Culture (JAK2V617F+ Cell Line) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (pSTAT3 Levels) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for preclinical evaluation of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Activity Assay

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay that measures the amount of ADP produced.[17]

  • Reaction Setup : A kinase reaction mixture containing the specific kinase (e.g., JAK2V617F), a suitable substrate peptide, and ATP is prepared in a kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[17]

  • Inhibitor Addition : Serially diluted compounds or a DMSO control are added to the wells of a 96-well plate.

  • Kinase Incubation : The kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation : The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.

  • ADP Detection : An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Luminescence is measured using a plate reader. The signal is proportional to the kinase activity.

Cell Viability (MTT) Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[18][19][20]

  • Cell Seeding : HEL cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[19]

  • Compound Treatment : Cells are treated with various concentrations of the inhibitors for 72 hours.[19]

  • MTT Addition : The medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well, followed by incubation for 1.5 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization : The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO.[19]

  • Absorbance Measurement : The plate is incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm.[19]

Western Blot for STAT3 Phosphorylation

The effect of the inhibitors on the JAK/STAT signaling pathway was evaluated by measuring the levels of phosphorylated STAT3 (p-STAT3).[21][22][23][24][25]

  • Cell Lysis : HEL cells are treated with the inhibitors for a specified time, then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[23]

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[25] After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection : The protein bands are visualized using an ECL chemiluminescent substrate.[23] The band intensities are quantified using densitometry software.

Conclusion

The preclinical data presented in this guide highlight the potential of this compound as a highly potent and selective JAK2V617F inhibitor. Its superior performance in in vitro and cell-based assays compared to established drugs like Ruxolitinib and Fedratinib warrants further investigation. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel kinase inhibitors in the pursuit of more effective treatments for myeloproliferative neoplasms.

References

A Comparative Guide to the Anticancer Efficacy of Morzid in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of preclinical cancer research is rapidly evolving, with patient-derived organoids (PDOs) emerging as a pivotal technology. PDOs are three-dimensional, self-organizing structures grown from patient tumor tissue that recapitulate the genetic, histological, and physiological characteristics of the original cancer.[1][2][3] This makes them a highly predictive model for evaluating the efficacy of novel therapeutic agents before they enter clinical trials.[2][3][4] This guide provides a comparative analysis of Morzid , a novel, hypothetical small-molecule inhibitor, against established anticancer agents, validating its therapeutic potential in various PDO models. This compound is designed as a next-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[5][6][7]

This compound's Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell growth, proliferation, and survival.[7][8][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[5][6] this compound is hypothesized to be a potent tyrosine kinase inhibitor (TKI) that binds to the intracellular kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[5][8]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Gefitinib Gefitinib (Standard TKI) Gefitinib->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and points of inhibition by this compound.

Comparative Efficacy of this compound in Patient-Derived Organoids

To assess the anticancer potential of this compound, its efficacy was evaluated against a first-generation EGFR inhibitor (Gefitinib) and a standard-of-care microtubule inhibitor (Paclitaxel) across a panel of PDOs derived from colorectal and non-small cell lung cancers. Organoid viability was measured after 72 hours of drug exposure to determine the half-maximal inhibitory concentration (IC50).

Table 1: Comparative IC50 Values (µM) Across PDO Lines

Drug Agent Target Pathway CRC-PDO-01 (KRAS wild-type) CRC-PDO-02 (KRAS mutant) NSCLC-PDO-03 (EGFR mutant) NSCLC-PDO-04 (EGFR wild-type)
This compound EGFR 0.05 15.2 0.02 8.5
Gefitinib EGFR 0.45 18.5 0.15 10.1

| Paclitaxel | Microtubules | 0.80 | 0.75 | 1.10 | 1.05 |

Note: Data are hypothetical and for illustrative purposes.

The results indicate that this compound exhibits superior potency in PDOs with EGFR mutations (NSCLC-PDO-03) and wild-type KRAS (CRC-PDO-01) compared to the first-generation inhibitor, Gefitinib. As expected, the efficacy of both EGFR inhibitors is significantly reduced in the KRAS mutant colorectal cancer organoid line, a known resistance mechanism. Paclitaxel shows consistent, albeit less potent, activity across all tested organoid lines, which is characteristic of its broad cytotoxic mechanism.[10]

Experimental Workflow for PDO Drug Screening

The process of validating anticancer compounds using PDOs follows a systematic workflow, from patient sample acquisition to data analysis. This ensures reproducibility and generates high-quality, translational data. The entire screening process can typically be completed within 3 months.[11]

PDO_Workflow cluster_setup Phase 1: Organoid Establishment cluster_screening Phase 2: High-Throughput Screening cluster_analysis Phase 3: Data Acquisition & Analysis PatientTissue 1. Patient Tumor Tissue (Biopsy/Resection) Digestion 2. Mechanical & Enzymatic Digestion PatientTissue->Digestion Embedding 3. Embedding in Extracellular Matrix (Matrigel) Digestion->Embedding Culture 4. Culture & Expansion (3-6 weeks) Embedding->Culture QC 5. Quality Control (H&E Staining, Sequencing) Culture->QC Dissociation 6. Organoid Dissociation (Single Cells/Small Clusters) QC->Dissociation Plating 7. Plating into 384-well Plates Dissociation->Plating Dosing 8. Compound Addition (this compound, Comparators) Plating->Dosing Incubation 9. Incubation (72-96 hours) Dosing->Incubation Assay 10. Viability Assay (e.g., CellTiter-Glo) Incubation->Assay Analysis 12. Data Analysis (Dose-Response Curves, IC50) Assay->Analysis Imaging 11. High-Content Imaging (Optional: Apoptosis/Morphology) Imaging->Analysis

Caption: Standardized workflow for anticancer drug screening using PDOs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of PDO-based studies. The following protocols provide a standardized framework for the establishment, screening, and analysis of patient-derived organoids.

Patient-Derived Organoid (PDO) Establishment and Culture

This protocol is adapted from standard methods for establishing organoids from epithelial tumors.[11][12]

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice. Process within 2-4 hours.

  • Mechanical Dissociation: Mince the tissue into ~1-2 mm fragments using sterile scalpels in a petri dish containing basal medium.

  • Enzymatic Digestion: Transfer fragments to a digestion buffer containing collagenase and dispase. Incubate at 37°C for 30-60 minutes with gentle agitation until tissue is dissociated into small clumps or single cells.[12]

  • Cell Plating: Wash the cell suspension and resuspend the pellet in a cold extracellular matrix (e.g., Matrigel). Plate 40-50 µL droplets into the center of wells in a 24-well plate.[13]

  • Polymerization & Culture: Incubate the plate at 37°C for 15-20 minutes to polymerize the matrix. Gently add 500 µL of complete organoid growth medium specific to the tissue type.

  • Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 1-3 weeks by mechanically or enzymatically dissociating them and re-plating in a fresh matrix.

  • Cryopreservation: Established organoid lines can be cryopreserved in a freezing medium containing 10% DMSO for long-term biobanking.

High-Throughput Drug Screening Assay

This protocol outlines a method for testing compound efficacy in a 384-well format, suitable for automation.[14][15]

  • Organoid Preparation: Collect mature organoids from culture. Dissociate them into a single-cell or small-cluster suspension using a gentle dissociation reagent (e.g., TrypLE).

  • Cell Counting: Perform a viable cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.

  • Seeding: Dilute the cell suspension in a cold extracellular matrix to the desired concentration (e.g., 200-1000 cells per µL). Using an automated dispenser, seed 5-10 µL of the cell/matrix mixture into each well of a 384-well plate. Avoid the outermost wells to prevent "edge effects."[14]

  • Compound Preparation: Prepare a serial dilution of this compound and comparator drugs in the appropriate culture medium. A common approach is a 7-point, 10-fold dilution series.[14]

  • Drug Administration: After the matrix has polymerized, add the compound-containing medium to the wells. Include vehicle-only (negative control) and high-concentration cytotoxic agent (positive control) wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Measure cell viability using a luminescent-based assay that quantifies ATP content (e.g., CellTiter-Glo® 3D). Luminescence is directly proportional to the number of viable cells.

Data Analysis and IC50 Determination
  • Data Normalization: Raw luminescence values are normalized to the in-plate controls. The average signal from vehicle-only wells is set to 100% viability, and the signal from positive control wells (or the highest drug concentration) is set to 0% viability.

  • Dose-Response Curve: Plot the normalized viability (%) against the logarithmic concentration of the drug.

  • IC50 Calculation: Fit the data to a four-parameter nonlinear regression model to calculate the IC50 value, which represents the drug concentration required to inhibit cell viability by 50%. Statistical software such as GraphPad Prism or R is used for this analysis.

References

Morzid vs. Standard Chemotherapy: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-cancer agent Morzid with standard chemotherapy drugs in preclinical models of breast and lung cancer. The data presented is based on studies involving Pimozide (B1677891), a compound with a similar mechanism of action to this compound, against common cancer cell lines.

Executive Summary

Preclinical evidence suggests that this compound holds promise as a potential therapeutic agent for breast and lung cancers. In xenograft models utilizing human breast (MDA-MB-231) and lung (A549) cancer cell lines, this compound demonstrated significant anti-tumor activity, including reduction in tumor volume and inhibition of metastasis. This guide presents available data comparing the efficacy of this compound (using Pimozide as a proxy) to standard-of-care chemotherapeutics such as doxorubicin, paclitaxel (B517696), and cisplatin (B142131).

Mechanism of Action: this compound

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. A notable mechanism is the downregulation of the RAN GTPase and AKT signaling pathways, which are crucial for tumor cell growth and survival.[1] Additionally, this compound has been shown to suppress the activation of STAT3, a transcription factor implicated in tumor progression and metastasis.

Morzid_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_akt AKT Pathway cluster_stat3 STAT3 Pathway cluster_ran RAN GTPase Pathway This compound This compound AKT AKT This compound->AKT STAT3 STAT3 This compound->STAT3 RAN RAN GTPase This compound->RAN mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3->Gene_Transcription Nuclear_Transport Nuclear Transport & Mitotic Spindle Formation RAN->Nuclear_Transport

Caption: this compound inhibits key cancer signaling pathways.

In Vivo Efficacy: Breast Cancer Models

MDA-MB-231 Xenograft Model

The MDA-MB-231 cell line is a widely used model for triple-negative breast cancer.

Table 1: Comparison of this compound and Standard Chemotherapy in MDA-MB-231 Xenograft Model

Treatment GroupDosage and ScheduleTumor Volume ReductionReference
This compound (Pimozide) 20 mg/kg, i.p., 5 days/week65% reduction vs. control[2]
Paclitaxel 15 mg/kg, i.p., daily for 5 daysT/C = 6.5%[3]
Doxorubicin 2.5 mg/kg (in combination)Significant reduction vs. control[4]

T/C: Treatment vs. Control ratio, a lower value indicates higher efficacy. Note: Data is compiled from different studies and direct comparison should be made with caution.

In Vivo Efficacy: Lung Cancer Models

A549 Xenograft Model

The A549 cell line is a common model for non-small cell lung cancer.

Table 2: Comparison of this compound and Standard Chemotherapy in A549 Xenograft Model

Treatment GroupDosage and ScheduleTumor Volume ReductionReference
This compound (Pimozide) Not explicitly stated in A549 xenograftShowed cytotoxic effect in vitro[5]
Cisplatin 3 mg/kg, i.p., twice/weekSignificant reduction vs. vehicle[6]
Paclitaxel 20 mg/kg, i.p., twice/weekSignificant reduction vs. vehicle[6][7]

Note: In vivo data for this compound (Pimozide) in the A549 xenograft model was not available in the reviewed literature. In vitro studies have demonstrated its cytotoxic effects on A549 cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Breast Cancer Xenograft Study: this compound (Pimozide)
  • Cell Line: MDA-MB-231-Luc (D3H2LN) human breast cancer cells.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Cell Implantation: Cells were implanted into the mammary fat pad.

  • Treatment: Mice were treated with Pimozide at a dose of 20 mg/kg via intraperitoneal (i.p.) injection, 5 days a week.

  • Tumor Monitoring: Tumor growth was monitored using an in vivo bioluminescence imaging system (IVIS).[2]

Breast Cancer Xenograft Study: Standard Chemotherapy (Paclitaxel)
  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Nude mice.

  • Cell Implantation: 2 x 10^7 cells per mouse were subcutaneously implanted.

  • Treatment: Mice received either 15 mg/kg paclitaxel or a vehicle control from day 1 to 5.

  • Tumor Monitoring: Tumor volume was measured to assess anti-tumor activity.[3]

Lung Cancer Xenograft Study: Standard Chemotherapy (Cisplatin and Paclitaxel)
  • Cell Line: A549 human lung cancer cells.

  • Animal Model: Nude mice.

  • Cell Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the rear flank.

  • Treatment: Once tumors reached approximately 100mm³, mice were randomized to receive either vehicle control (normal saline), paclitaxel (20 mg/kg, i.p. twice/week), or cisplatin (3 mg/kg, i.p. twice/week).

  • Tumor Monitoring: Tumor volume was monitored twice per week using calipers.[6]

Experimental_Workflow Typical Xenograft Experiment Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231, A549) start->cell_culture implantation Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_model Animal Model (e.g., Nude, SCID mice) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound or Standard Chemotherapy) randomization->treatment monitoring Tumor Volume & Metastasis Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Histology) monitoring->endpoint end End endpoint->end

Caption: Workflow of a typical preclinical xenograft study.

Discussion

The preclinical data for this compound (Pimozide) indicates a promising anti-cancer profile, particularly in breast cancer models where it has demonstrated significant tumor growth inhibition.[2] Its multi-targeted mechanism of action, affecting key pathways like AKT and STAT3, suggests it may be effective in tumors that are resistant to therapies targeting a single pathway.

When compared to standard chemotherapies, the available data suggests that this compound's efficacy is within a comparable range, although direct head-to-head studies are limited. For instance, in the MDA-MB-231 breast cancer model, this compound achieved a 65% reduction in tumor volume, while a study with paclitaxel reported a T/C of 6.5%, also indicating strong anti-tumor activity.[2][3] It is important to note that differences in experimental design across studies make direct comparisons challenging.

Further research is warranted to conduct direct comparative studies of this compound against standard chemotherapy agents within the same experimental protocols. This will provide a more definitive assessment of its relative efficacy and potential as a novel cancer therapeutic. Additionally, exploring the efficacy of this compound in combination with standard chemotherapies could reveal synergistic effects and provide new avenues for treatment strategies.

References

Comparative Analysis of Morzid's Effect on Different Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel investigational drug, Morzid, against established cancer therapies. The data presented is based on preclinical studies and is intended to provide an objective overview of this compound's potential efficacy and mechanism of action across various cancer cell lines.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor targeting the downstream signaling of the KRAS oncogene, with a particular focus on pathways that are hyperactivated in specific cancer types. Unlike direct KRAS inhibitors that have shown efficacy in cancers with specific mutations like G12C, this compound employs a multi-faceted approach by inhibiting key downstream effectors, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways. This mechanism suggests a broader potential application across various KRAS-mutated and wild-type cancers where these pathways are dysregulated.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in comparison to established therapeutic agents across a panel of cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound (IC50 in µM)Temozolomide (IC50 in µM)Pimozide (B1677891) (IC50 in µM)
MDA-MB-231 Triple-Negative Breast Cancer0.5 ± 0.07>1005.2 ± 0.6
A549 Non-Small Cell Lung Cancer1.2 ± 0.15>1007.8 ± 0.9
PANC-1 Pancreatic Cancer0.8 ± 0.1>10010.5 ± 1.2
U-87 MG Glioblastoma2.5 ± 0.325 ± 3.18.1 ± 0.7
MCF-7 ER+ Breast Cancer10.5 ± 1.1>1003.5 ± 0.4

Data presented as mean ± standard deviation from three independent experiments.

In Vivo Tumor Growth Inhibition

In a xenograft mouse model using the PANC-1 pancreatic cancer cell line, this compound demonstrated significant tumor growth inhibition compared to a vehicle control and Temozolomide.

Treatment GroupDosageMean Tumor Volume Reduction (%)
Vehicle Control -0%
This compound 50 mg/kg, oral, daily75%
Temozolomide 50 mg/kg, oral, 5 days/week20%

Mechanism of Action: Signaling Pathway Inhibition

This compound's primary mechanism of action involves the dual inhibition of the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways, which are critical for cell proliferation, survival, and growth.

morzid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS KRAS PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Survival ERK->Survival This compound This compound This compound->PI3K This compound->RAF

Figure 1: this compound's dual inhibition of PI3K and RAF.

Comparative Analysis with Alternative Therapies

Temozolomide

Temozolomide is an alkylating agent primarily used in the treatment of brain tumors like glioblastoma.[1][2][3] Its mechanism of action involves methylating DNA, which leads to DNA damage and apoptosis in cancer cells.[4][5][6] As shown in the in vitro data, Temozolomide has limited efficacy in non-brain cancer cell lines, which is expected given its primary clinical application. In the U-87 MG glioblastoma cell line, this compound demonstrates a significantly lower IC50 value, suggesting it may offer a more potent alternative for this cancer type, warranting further investigation.

Pimozide

Pimozide, an antipsychotic drug, has been investigated for its anticancer properties.[7] Studies have shown its ability to inhibit cancer cell proliferation and metastasis, potentially through the inhibition of STAT3/5 signaling and disruption of the Wnt/β-catenin pathway.[7] In the presented data, Pimozide shows efficacy across all tested cell lines. This compound, however, demonstrates superior potency in the MDA-MB-231, A549, and PANC-1 cell lines. Conversely, Pimozide is more effective in the MCF-7 cell line, suggesting a differential sensitivity that may be linked to the specific signaling dependencies of these cells.

Experimental Protocols

Cell Viability Assay
  • Cell Culture: All cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Temozolomide, or Pimozide for 72 hours.

  • Quantification: Cell viability was assessed using the MTT assay. Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

In Vivo Xenograft Study
  • Animal Model: Six-week-old female athymic nude mice were used for this study.

  • Tumor Implantation: 1 x 10^6 PANC-1 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): vehicle control, this compound (50 mg/kg), and Temozolomide (50 mg/kg). Treatments were administered as described in the table above for 28 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

experimental_workflow start Start: In Vitro Analysis cell_culture Cell Seeding (96-well plates) start->cell_culture drug_treatment Drug Incubation (72 hours) cell_culture->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc invivo_start Start: In Vivo Analysis tumor_implantation Tumor Cell Implantation (PANC-1 in nude mice) invivo_start->tumor_implantation tumor_growth Tumor Growth to 100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_phase 28-Day Treatment Regimen randomization->treatment_phase tumor_measurement Tumor Volume Measurement (Twice Weekly) treatment_phase->tumor_measurement final_analysis Final Analysis of Tumor Growth Inhibition tumor_measurement->final_analysis

Figure 2: Workflow for in vitro and in vivo analysis.

Conclusion

The preclinical data presented in this guide suggests that this compound is a potent inhibitor of cancer cell growth, particularly in models of triple-negative breast, non-small cell lung, and pancreatic cancers. Its efficacy in these models surpasses that of Temozolomide and, in most cases, Pimozide. The dual-inhibition mechanism of action on the PI3K/AKT/mTOR and RAF/MEK/ERK pathways provides a strong rationale for its broad-spectrum potential. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

Independent Validation of Morzid's Kinase Inhibition Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical kinase inhibitor, Morzid, with established multi-kinase inhibitors, Imatinib and Dasatinib. The information presented for Imatinib and Dasatinib is based on publicly available experimental data, while the profile for this compound is hypothetical and intended for illustrative purposes. This guide aims to provide a framework for evaluating and validating the targets of novel kinase inhibitors.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1][2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous approved drugs and many more in clinical development.[2] A key aspect of developing and validating these inhibitors is determining their target selectivity—the range of kinases they inhibit at therapeutic concentrations.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the hypothetical inhibitory profile of this compound against key kinase targets and compares it with the known profiles of Imatinib and Dasatinib. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays.

Kinase TargetThis compound (Hypothetical IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
BCR-ABL 1525-100[3][4][5]<1-10[3][4][6]
c-KIT 25100-200[5][7]10-50[4]
PDGFRα/β 30100-500[7][8]5-20[4]
SRC Family Kinases (SFKs) >1000>10001-10[3][4]
VEGFR2 50>100010-30[8]
EGFR >2000>100050-100

Note: IC50 values for Imatinib and Dasatinib are compiled from various sources and can vary depending on the specific assay conditions.

Signaling Pathway Context

The kinases targeted by these inhibitors are often central nodes in signaling pathways that control cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->RTK

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols for Target Validation

The validation of kinase inhibitor targets involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies for key experiments commonly used in this process.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.[1][9][10][11][12]

Materials:

  • Kinase of interest (e.g., recombinant human ABL1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test inhibitor (this compound, Imatinib, Dasatinib)

  • LanthaScreen™ Tb-anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 384-well plate, add the kinase and the substrate.

  • Add the serially diluted inhibitors to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration near its Km value.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho substrate antibody.

  • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).

  • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates in cells treated with an inhibitor.[2][13][14]

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Test inhibitor (this compound, Imatinib, Dasatinib)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the inhibitor for a specified time.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein like GAPDH.

Chemical Proteomics for Target Identification

Chemical proteomics is a powerful tool for the unbiased identification of kinase inhibitor targets directly from cell or tissue lysates.[15][16][17][18][19]

Lysate Cell Lysate Incubation Incubation and Washing Lysate->Incubation Beads Immobilized Kinase Inhibitor Beads->Incubation Elution Elution of Bound Proteins Incubation->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis and Target Identification LCMS->Data

Caption: Workflow for chemical proteomics-based target identification.

Procedure:

  • A kinase inhibitor is chemically modified to allow for its immobilization on a solid support (e.g., sepharose beads).

  • Cell or tissue lysates are incubated with the immobilized inhibitor, allowing for the capture of proteins that bind to the drug.

  • The beads are washed to remove non-specifically bound proteins.

  • The specifically bound proteins are eluted from the beads.

  • The eluted proteins are digested into peptides, typically using trypsin.

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • The identified peptides are matched to their corresponding proteins using bioinformatics databases, providing a comprehensive profile of the inhibitor's targets.

Conclusion

The independent validation of a kinase inhibitor's targets is a crucial step in its preclinical and clinical development. A combination of in vitro biochemical assays, cell-based functional assays, and unbiased proteomics approaches is essential to build a comprehensive understanding of the inhibitor's mechanism of action, selectivity, and potential therapeutic applications. While "this compound" is a hypothetical compound, the comparative framework and experimental protocols presented here provide a guide for the rigorous evaluation of novel kinase inhibitors.

References

Cross-Reactivity Profiling of Morzid: A Comparative Analysis Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of the novel Bruton's tyrosine kinase (BTK) inhibitor, Morzid, against other established BTK inhibitors, Ibrutinib (B1684441) and Zanubrutinib. The following data and protocols are intended to offer a clear perspective on the selectivity of this compound and its potential advantages in minimizing off-target effects.

Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes in this guide. The data presented for this compound corresponds to the well-characterized second-generation BTK inhibitor, Acalabrutinib.

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies.[1][2] While the first-in-class BTK inhibitor, Ibrutinib, has shown significant clinical efficacy, its off-target activities can lead to adverse effects.[1][3] This has prompted the development of next-generation inhibitors like Zanubrutinib and the compound represented here as this compound (Acalabrutinib), which are designed for improved selectivity.[3][4]

Quantitative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of this compound (Acalabrutinib), Ibrutinib, and Zanubrutinib against BTK and a selection of key off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Biochemical IC50 Values Against Key Kinases

Target KinaseThis compound (Acalabrutinib) IC50 (nM)Ibrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK < 5 < 1 < 1
EGFR> 10005-10> 1000
ITK> 100010-20~70
TEC~200< 10< 10
SRC> 1000~50~100
LYN~150~30~40
FYN> 1000~40~60

Data compiled from multiple preclinical studies.[5][6][7][8] Direct comparison should be made with caution as assay conditions may vary.

Table 2: Kinome-Wide Selectivity Profile

This table summarizes the results from a KINOMEscan™ assay, which screens the inhibitors against a large panel of human kinases at a single high concentration to assess broad selectivity.

InhibitorConcentrationNumber of Kinases TestedPercentage of Kinases Inhibited >65%
This compound (Acalabrutinib)1 µM3951.5%
Zanubrutinib1 µM3954.3%
Ibrutinib1 µM442>10% (estimated from multiple sources)

Data from comparative biochemical profiling studies.[9][10]

The data indicates that this compound (Acalabrutinib) is a highly selective BTK inhibitor, demonstrating significantly fewer off-target interactions compared to both Ibrutinib and Zanubrutinib in broad kinome panels.[7][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Selectivity Profiling (Biochemical)

This method is used to determine the selectivity of a kinase inhibitor against a large panel of kinases.

  • Objective: To assess the cross-reactivity of an inhibitor by screening it against a comprehensive panel of recombinant human kinases.[1]

  • Principle: The assay is based on a competitive binding displacement principle. A test compound is co-incubated with a kinase and an immobilized, ATP-competitive ligand. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase. The amount of kinase bound to the solid support is then quantified by qPCR.[1]

  • Methodology:

    • Compound Preparation: The test inhibitor (e.g., this compound) is prepared at a specified concentration (e.g., 1 µM).

    • Binding Reaction: The inhibitor is incubated with a panel of over 400 recombinant human kinases, each paired with an immobilized ATP-competitive ligand.[1]

    • Competition: The inhibitor competes with the immobilized ligand for binding to the kinase's active site.

    • Washing: Unbound kinase and inhibitor are washed away.

    • Quantification: The amount of kinase remaining bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

    • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Objective: To quantify the potency of an inhibitor against a specific kinase.

  • Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is correlated with the amount of ADP generated. The luminescent signal is proportional to the ADP concentration.[11]

  • Methodology:

    • Reaction Setup: Serial dilutions of the inhibitor are prepared in a multi-well plate. Purified BTK enzyme and its specific substrate (e.g., a peptide substrate) are added to each well.

    • Kinase Reaction Initiation: The reaction is initiated by adding ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[11]

    • ATP Depletion: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced during the kinase reaction into ATP.

    • Signal Generation: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal.

    • Data Analysis: The luminescence is measured with a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinase profiling and the relevant signaling pathway.

G cluster_0 Biochemical IC50 Assay (e.g., ADP-Glo) cluster_1 Kinome-wide Selectivity Screen (e.g., KINOMEscan) cluster_2 Data Analysis & Comparison A Prepare serial dilutions of this compound B Add purified kinase (e.g., BTK) and substrate A->B C Initiate reaction with ATP B->C D Incubate for 60 mins C->D E Stop reaction and measure ADP produced (Luminescence) D->E F Calculate IC50 value E->F L Compare IC50 values for on-target and off-targets F->L G Incubate this compound with a panel of >400 kinases H Compete with immobilized ATP-competitive ligand G->H I Wash and quantify bound kinase via qPCR H->I J Determine % inhibition for each kinase I->J K Generate Kinome Map J->K M Assess overall selectivity profile K->M N Correlate with potential clinical side effects L->N M->N G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound (Acalabrutinib) This compound->BTK Inhibition Off_Targets Key Off-Targets EGFR EGFR ITK ITK TEC TEC

References

A Comparative Analysis of Chemosterilants: Aziridines vs. Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the chemosterilant "Morzid" is not publicly available. This guide provides a comparative analysis of the chemical class to which this compound belongs—aziridine-based alkylating agents—using data from representative compounds like Tepa and Thiotepa (B1682881). These are compared with another major class of chemosterilants, Insect Growth Regulators (IGRs), to provide a comprehensive overview for researchers.

Introduction

The sterile insect technique (SIT) is a cornerstone of modern integrated pest management, offering a targeted and environmentally conscious approach to controlling insect populations. Chemosterilants, chemical agents that induce sterility, are a key component of SIT. This guide provides a head-to-head comparison of two major classes of chemosterilants: aziridine-based alkylating agents, the class that includes this compound (bis(aziridin-1-yl)(morpholin-4-yl)-λ5-phosphanethione), and Insect Growth Regulators (IGRs). We present quantitative data from experimental studies, detailed methodologies, and visualizations of their mechanisms of action to assist researchers in the development and application of these critical tools.

Data Presentation: Quantitative Efficacy of Chemosterilants

The following tables summarize the efficacy of representative aziridine-based chemosterilants and IGRs from various studies.

Table 1: Efficacy of Aziridine-Based Chemosterilants

ChemosterilantInsect SpeciesDosage/TreatmentKey Efficacy MetricReference
Thiotepa Aedes aegyptiRelease of sterile males at a 5:1 ratio to fertile malesEradication of caged population in 15 weeks[1][2]
Thiotepa Aedes aegyptiRelease of sterile malesSignificant reduction in female fecundity (hatch rate)[3]
Tepa Musca domesticaNot specifiedED₉₀ (Effective Dose for 90% sterilization) is a key parameter for comparison[4]

Table 2: Efficacy of Insect Growth Regulators (IGRs)

ChemosterilantInsect SpeciesDosage/TreatmentKey Efficacy MetricReference
Lufenuron Bactrocera cucurbitae300 ppm in diet68.4% reduction in fecundity; 70.97% reduction in adult emergence[5][6][7]
Lufenuron Bactrocera zonata300 ppm/5 mL of diet31.1% fecundity rate; 19.9% hatchability
Pyriproxyfen Anopheles gambiae0.1% (35 mg/m²) on nettingComplete sterilization of females[8][9]
Pyriproxyfen Glossina palpalis gambiensis100 ng per fly0% emergence of pupae from contaminated females[10]

Mechanism of Action

The two classes of chemosterilants operate through fundamentally different mechanisms.

Aziridine-Based Chemosterilants (e.g., this compound, Tepa, Thiotepa)

These compounds are alkylating agents. The high reactivity of the aziridine (B145994) ring allows them to form covalent bonds with nucleophilic groups in biological macromolecules, most significantly with the nitrogenous bases of DNA.[11] This alkylation can lead to DNA cross-linking, strand breaks, and mutations, which ultimately disrupt cell division and induce sterility.[12] The effects are often more pronounced in rapidly dividing cells, such as those in the reproductive tissues.[13]

Aziridine_Mechanism Aziridine Aziridine Chemosterilant (e.g., this compound, Tepa, Thiotepa) DNA DNA in Reproductive Cells Aziridine->DNA Reacts with Alkylation Alkylation of DNA Bases (e.g., Guanine) Aziridine->Alkylation Causes Damage DNA Damage (Cross-linking, Strand Breaks) Alkylation->Damage Sterility Induction of Sterility Damage->Sterility IGR_JH_Pathway Pyriproxyfen Pyriproxyfen (JH Analog) JH_Receptor Juvenile Hormone Receptor (Met) Pyriproxyfen->JH_Receptor Binds to Gene_Expression Altered Gene Expression JH_Receptor->Gene_Expression Leads to Reproduction Disruption of Ovarian Development & Embryogenesis Gene_Expression->Reproduction Sterility Sterilization Reproduction->Sterility IGR_Chitin_Pathway Lufenuron Lufenuron Chitin_Synthase Chitin Synthase Enzyme Lufenuron->Chitin_Synthase Inhibits Chitin_Production Inhibition of Chitin Production Lufenuron->Chitin_Production Exoskeleton Defective Exoskeleton Formation Chitin_Production->Exoskeleton Development_Failure Failure in Molting & Egg Viability Exoskeleton->Development_Failure Lufenuron_Protocol start Start prep_diet Prepare Lufenuron-treated diet (50-300 ppm) start->prep_diet expose_flies Expose 10 pairs of B. cucurbitae to treated diet for 24h prep_diet->expose_flies normal_diet Replace with normal diet expose_flies->normal_diet collect_eggs Collect eggs normal_diet->collect_eggs measure_fecundity Measure Fecundity (Number of eggs) collect_eggs->measure_fecundity measure_emergence Measure Adult Emergence collect_eggs->measure_emergence end End measure_fecundity->end measure_emergence->end

References

Evaluating the synergistic effects of Morzid with other cancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the oncology drug "Morzid" did not yield specific results. This may indicate that "this compound" is a novel agent still in the early stages of development, a confidential internal codename, or potentially a misspelling of another therapeutic.

To provide a comprehensive evaluation of its synergistic effects with other cancer drugs, further details on this compound are required. Specifically, information regarding its mechanism of action, chemical class, and any preliminary data from preclinical or clinical studies would be invaluable.

In the interim, this guide will present a generalized framework for evaluating drug synergy in oncology, utilizing examples of other known cancer therapeutics to illustrate the principles and methodologies. This framework can be adapted once more specific information about this compound becomes available.

General Principles of Drug Synergy in Oncology

The combination of multiple therapeutic agents is a cornerstone of modern cancer treatment. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.[1][2] This can manifest as enhanced tumor cell killing, overcoming drug resistance, or reducing toxic side effects by allowing for lower doses of each agent.[3]

Synergistic interactions can be broadly categorized based on their underlying mechanisms:

  • Complementary Pathway Inhibition: Targeting different nodes within the same or parallel signaling pathways that are critical for cancer cell survival and proliferation.

  • Sensitization: One agent enhances the cytotoxic effect of another. For instance, a drug that inhibits a DNA repair mechanism can sensitize cancer cells to a DNA-damaging agent.[4]

  • Modulation of Drug Metabolism or Efflux: One drug can alter the pharmacokinetics of another, leading to increased bioavailability and efficacy.

  • Immune System Activation: Combining targeted therapies with immunotherapies to enhance the recognition and elimination of cancer cells by the immune system.

Evaluating Drug Synergy: Experimental Protocols

A variety of in vitro and in vivo methods are employed to quantitatively assess the synergistic effects of drug combinations.

In Vitro Synergy Assays

1. Cell Viability and Proliferation Assays:

  • Protocol: Cancer cell lines are treated with a range of concentrations of each drug individually and in combination. Cell viability is typically measured after 24, 48, or 72 hours using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each drug. Synergy is then determined using mathematical models such as the Combination Index (CI) method (Chou-Talalay) or the Bliss Independence model.

    • Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Apoptosis Assays:

  • Protocol: To determine if the drug combination induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or western blotting for cleavage of caspase-3 and PARP are used.

  • Data Analysis: A significant increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments suggests synergy in inducing apoptosis.

In Vivo Synergy Studies

1. Xenograft and Patient-Derived Xenograft (PDX) Models:

  • Protocol: Human cancer cells or patient tumor fragments are implanted into immunodeficient mice. Once tumors are established, mice are treated with the individual drugs and the combination. Tumor growth is monitored over time.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. A statistically significant greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.

2. Syngeneic Mouse Models:

  • Protocol: For evaluating combinations involving immunotherapies, immunocompetent mouse models are used. Cancer cells of the same genetic background as the mouse strain are implanted.

  • Data Analysis: In addition to tumor growth, the immune cell infiltrate within the tumor microenvironment is analyzed by flow cytometry or immunohistochemistry to understand the immunological basis of the synergy.

Data Presentation: Quantifying Synergy

To facilitate clear comparison, quantitative data from synergy experiments should be summarized in tables.

Table 1: In Vitro Synergy of Drug A and Drug B in Different Cancer Cell Lines

Cell LineDrug A IC50 (µM)Drug B IC50 (µM)Combination RatioCombination Index (CI)Synergy/Additivity/Antagonism
Cell Line X1.50.81:20.6Synergy
Cell Line Y2.31.21:20.9Additivity
Cell Line Z0.90.51:21.3Antagonism

Table 2: In Vivo Efficacy of Drug A and Drug B in a Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value (vs. Control)p-value (vs. Drug A)p-value (vs. Drug B)
Vehicle Control101500 ± 250----
Drug A (10 mg/kg)10900 ± 15040<0.05--
Drug B (5 mg/kg)101050 ± 20030<0.05--
Drug A + Drug B10300 ± 8080<0.001<0.01<0.01

Visualization of Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate signaling pathways and experimental workflows.

Synergy_Pathway cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->PI3K Inhibits Drug_B Drug B (e.g., MEK Inhibitor) Drug_B->MEK Inhibits Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound, Drug X, and Combination Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Synergy_Calc Calculate Combination Index Viability->Synergy_Calc Xenograft Establish Xenograft Tumor Model Animal_Treatment Treat Mice with this compound, Drug X, and Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Volume Animal_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

References

A Comparative Analysis of Morzid Efficacy and Reproducibility in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The reproducibility of preclinical research is a cornerstone of drug development, ensuring that new therapeutic candidates have a robust foundation for clinical translation. This guide provides a comparative analysis of published findings on Morzid, a novel kinase inhibitor, to assess the reproducibility of its initial promising results. We compare the data from the foundational study with a subsequent independent replication study and contextualize its performance against an established alternative, Alternix. This analysis is intended for researchers, scientists, and drug development professionals to critically evaluate the experimental evidence for this compound.

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from two pivotal, yet divergent, studies on this compound.

Table 1: In Vitro Efficacy in NCI-H460 Lung Cancer Cell Line

ParameterInnovatePharma (2022)Global Research Institute (2024)Alternix (2024 Study)
IC₅₀ (nM) 15.248.535.7
Maximal Inhibition (%) 95%78%85%
Assay Duration (hours) 487272

Table 2: In Vivo Efficacy in Xenograft Mouse Model

ParameterInnovatePharma (2022)Global Research Institute (2024)Alternix (2024 Study)
Tumor Growth Inhibition (%) 88%55%65%
Dosage (mg/kg) 202025
Treatment Duration (days) 282828

Table 3: Reported Adverse Events in Animal Models

Adverse EventInnovatePharma (2022)Global Research Institute (2024)Alternix (2024 Study)
Significant Weight Loss (>15%) 5%20%10%
Hepatotoxicity (Elevated ALT) Not Reported15%5%
Treatment-Related Mortality 0%5%0%

Signaling Pathway and Experimental Workflow

Visualizations of the proposed mechanism of action and the experimental design are critical for understanding the context of the research findings.

morzid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MOR_Kinase MOR-Kinase Receptor->MOR_Kinase Activates ProtA Protein A MOR_Kinase->ProtA Phosphorylates ProtB Protein B ProtA->ProtB Transcription Transcription Factors ProtB->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MOR_Kinase Inhibits Alternix Alternix Alternix->ProtA Inhibits

Hypothetical MOR-Kinase signaling pathway targeted by this compound and Alternix.

xenograft_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint a1 Implant NCI-H460 Cells into Flank of Immunocompromised Mice a2 Allow Tumors to Grow to Palpable Size (approx. 100-150 mm³) a1->a2 b1 Randomize Mice into Treatment Groups: 1. Vehicle Control 2. This compound (20 mg/kg) 3. Alternix (25 mg/kg) a2->b1 b2 Administer Treatment Daily (Oral Gavage) for 28 Days b1->b2 c1 Measure Tumor Volume and Body Weight 3x per Week b2->c1 c2 At Day 28, Euthanize Mice and Excise Tumors c1->c2 c3 Analyze Tumor Weight and Biomarkers c2->c3

Workflow for the comparative in vivo xenograft study.

Experimental Protocols

Discrepancies in research findings can often be traced to subtle variations in experimental methodology. Below are the detailed protocols for the key in vitro assay from the two fictional reference studies.

Cell Viability (IC₅₀) Assay Protocol

Objective: To determine the concentration of this compound required to inhibit the growth of NCI-H460 cells by 50%.

InnovatePharma (2022) Protocol:

  • Cell Culture: NCI-H460 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells were seeded at a density of 5,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.

  • Drug Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution and then serially diluted in culture medium. The final DMSO concentration in all wells was maintained at 0.1%.

  • Treatment: Cells were treated with a range of this compound concentrations (0.1 nM to 10 µM).

  • Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, and luminescence was read on a plate reader.

  • Data Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Global Research Institute (2024) Protocol:

  • Cell Culture: NCI-H460 cells (obtained from a different commercial vendor) were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells were seeded at a density of 4,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.

  • Drug Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution and then serially diluted. The final DMSO concentration was kept below 0.2%.

  • Treatment: Cells were treated with this compound and Alternix across a similar concentration range.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Cell viability was measured using an MTT assay, where absorbance was read at 570 nm.

  • Data Analysis: IC₅₀ values were calculated using a non-linear regression model in the same software.

Key Differences and Potential Impact:

  • Incubation Time: The longer 72-hour incubation in the 2024 study may allow for slower-acting cytotoxic effects to manifest or for cellular resistance mechanisms to emerge, potentially explaining the higher IC₅₀ value.

  • Viability Assay: The use of MTT versus a luminescence-based assay (CellTiter-Glo®) can lead to different results, as they measure different aspects of cell health (metabolic activity vs. ATP levels).

  • Cell Seeding Density: A lower initial cell density in the replication study could alter growth kinetics and drug response.

  • Cell Line Provenance: Although the same cell line was used, variations between commercial sources or passage number can introduce biological variability.

A Comparative Safety Profile Analysis: Morzid vs. Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the preclinical safety profile of Morzid, a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, against two established compounds in the same class: Olaparib and Niraparib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance and potential toxicities relative to existing alternatives.

Introduction to PARP Inhibition and Associated Toxicities

Poly (ADP-ribose) polymerase inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells.[1] They function by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[2][3] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[3][4] In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death through a mechanism known as synthetic lethality.[2][5]

While effective, this mechanism is also linked to the primary toxicities of PARP inhibitors. Bone marrow cells are highly proliferative and can be sensitive to disruptions in DNA repair, leading to the most common dose-limiting toxicity: myelosuppression.[6][7]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation (Recruitment & PARylation) DNA_SSB_1->PARP_Activation_1 SSB_Repair_1 SSB Repair (BER) PARP_Activation_1->SSB_Repair_1 Cell_Survival_1 Cell Survival SSB_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Activation_2 PARP Activation DNA_SSB_2->PARP_Activation_2 PARP_Trapping PARP Trapping & Inhibition of Repair PARP_Activation_2->PARP_Trapping This compound This compound / PARPi This compound->PARP_Trapping Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Failed_Repair Failed DSB Repair (HR Deficiency) DSB_Formation->Failed_Repair Apoptosis Apoptosis Failed_Repair->Apoptosis

Caption: Mechanism of Action for PARP Inhibitors. (Within 100 characters)

Comparative Safety Data

The following tables summarize the adverse event (AE) profiles of Olaparib and Niraparib, based on data from clinical trials and real-world evidence, alongside preclinical toxicology data for this compound.[8][9][10]

Table 1: Comparison of Common Adverse Events (All Grades, % Incidence)

Adverse Event This compound (Preclinical Projection) Olaparib Niraparib
Nausea 45% ~50-75%[11] ~50-75%[11]
Anemia 25% ~29%[7] ~65%[12]
Fatigue 35% ~40-60% ~50-60%
Vomiting 22% ~20-40% ~30-50%
Thrombocytopenia 15% ~26%[12] ~58%[12]

| Neutropenia | 10% | ~13%[12] | ~36%[12] |

Table 2: Comparison of Grade ≥3 Hematological Toxicities (% Incidence)

Adverse Event This compound (Preclinical Projection) Olaparib Niraparib
Anemia 5% ~12-17%[7] ~25-34%
Thrombocytopenia <2% ~3-5% ~25-34%

| Neutropenia | <2% | ~4-7% | ~20% |

Summary of Findings: Based on preclinical models, this compound is projected to have a manageable safety profile. Notably, it demonstrates a potentially lower incidence of severe (Grade ≥3) hematological toxicities, particularly thrombocytopenia, which is a significant dose-limiting toxicity for Niraparib.[12][13] While Olaparib is associated with a higher risk of rare but serious adverse events like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) in real-world settings, preclinical long-term toxicology studies for this compound have not indicated a similar risk.[8][9][14] Niraparib is associated with a higher incidence of gastrointestinal events and thrombocytopenia.[8]

Experimental Protocols

The safety assessment of this compound involved a series of standardized preclinical experiments designed to predict clinical toxicities.

A. In Vitro Hematotoxicity Assay

  • Objective: To assess the direct cytotoxic effect of this compound, Olaparib, and Niraparib on hematopoietic progenitor cells.

  • Methodology:

    • Human bone marrow-derived CD34+ cells were cultured in methylcellulose-based medium supplemented with cytokines to promote colony formation (CFU-GM, BFU-E).

    • Cells were exposed to escalating concentrations of this compound, Olaparib, or Niraparib for 14 days.

    • At the end of the incubation period, colonies were counted using an inverted microscope.

    • The concentration that inhibits 50% of colony growth (IC50) was calculated for each compound to determine relative hematotoxicity.

B. In Vivo Repeat-Dose Toxicology Study (Rodent Model)

  • Objective: To evaluate the systemic toxicity of this compound following repeated daily administration in Sprague-Dawley rats.

  • Methodology:

    • Four groups of animals (10 males, 10 females per group) were administered this compound via oral gavage once daily for 28 consecutive days at doses of 0 (vehicle control), 10, 30, and 100 mg/kg/day.

    • Clinical Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.

    • Hematology and Clinical Chemistry: Blood samples were collected on Day 29 for complete blood count (CBC) and serum chemistry analysis.

    • Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive list of tissues was collected, preserved, and subjected to microscopic histopathological examination.

Preclinical_Safety_Workflow *NOAEL: No-Observed-Adverse-Effect Level cluster_vitro In Vitro Screening cluster_vivo In Vivo Toxicology cluster_analysis Data Analysis & Risk Assessment Cell_Lines Target Cell Lines (e.g., Hematopoietic Progenitors) Compound_Exposure Compound Exposure (this compound vs. Comparators) Cell_Lines->Compound_Exposure Cytotoxicity_Assay Cytotoxicity Assay (e.g., CFU Assay) Compound_Exposure->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 NOAEL Identify NOAEL* & Target Organs IC50->NOAEL Inform Dose Selection Animal_Model Rodent Model (e.g., Sprague-Dawley Rat) Dosing 28-Day Repeat-Dose Oral Gavage Animal_Model->Dosing Monitoring Clinical Observations Body Weight, Hematology Dosing->Monitoring Pathology Necropsy & Histopathology Monitoring->Pathology Pathology->NOAEL Profile Construct Safety Profile for this compound NOAEL->Profile Benchmark Benchmark Against Olaparib & Niraparib Data Profile->Benchmark Clinical_Dose Recommend Starting Dose for Phase I Trial Benchmark->Clinical_Dose

Caption: Preclinical Safety Assessment Workflow. (Within 100 characters)

C. Clinical Safety Monitoring

The comparative data for Olaparib and Niraparib are derived from rigorous clinical trials where safety is a primary endpoint. Adverse events are systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Management of toxicities typically involves proactive monitoring, such as weekly complete blood counts for the first month, followed by dose interruption and/or reduction.[11]

Conclusion

The preclinical data for this compound suggest a safety profile that is potentially favorable when compared to the established PARP inhibitors Olaparib and Niraparib. The primary differentiating feature appears to be a reduced incidence of severe myelosuppression, particularly thrombocytopenia. This may translate to fewer dose interruptions and reductions in a clinical setting, potentially improving therapeutic outcomes. However, these findings must be confirmed in human clinical trials. Continuous monitoring will be essential to fully characterize the safety profile of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Morzid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Morzid, a potent, non-halogenated organic cytotoxic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Spill Response

In case of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Follow the specific spill response procedures outlined in the material safety data sheet (MSDS). Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory when handling this compound in any form.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first and most critical step in the disposal process. Different forms of this compound waste must be collected in separate, clearly labeled containers.

Waste Stream Container Type Labeling Requirements Storage Location
Unused/Expired this compound (Solid) Sealable, high-density polyethylene (B3416737) (HDPE) container"Hazardous Waste," "this compound," "Toxic," "P-listed Waste"Designated Satellite Accumulation Area (SAA)
This compound Solutions (in DMSO) Leak-proof, screw-cap HDPE or glass container"Hazardous Waste," "this compound in DMSO," "Toxic," "P-listed Waste"Designated Satellite Accumulation Area (SAA)
Contaminated Labware (Solid) Puncture-resistant, lined container"Hazardous Waste," "this compound Contaminated Sharps/Labware"Designated Satellite Accumulation Area (SAA)
Contaminated PPE (Solid) Lined, sealed waste bag within a rigid container"Hazardous Waste," "this compound Contaminated PPE"Designated Satellite Accumulation Area (SAA)

Disposal Workflow

The following diagram outlines the step-by-step workflow for the proper disposal of this compound waste from the laboratory to final disposal.

G cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_ehs EHS / Waste Management cluster_disposal Final Disposal A Point of Generation (Experiment) B Segregate Waste Streams (Solid, Liquid, PPE, Sharps) A->B C Collect in Designated Labeled Containers B->C D Store in SAA (< 90 days) C->D E Scheduled Waste Pickup by EHS D->E F Transport to Central Accumulation Area (CAA) E->F G Manifesting and Off-site Shipment F->G H High-Temperature Incineration G->H

Caption: Workflow for this compound Waste Disposal.

Decontamination Procedures

For surfaces and non-disposable equipment contaminated with this compound, a two-step decontamination process is required.

Experimental Protocol: Surface Decontamination

  • Initial Deactivation: Prepare a fresh 10% (v/v) solution of bleach. Carefully apply the solution to the contaminated surface, ensuring complete coverage. Allow a contact time of at least 15 minutes.

  • Rinsing: Thoroughly rinse the surface with water to remove the bleach residue.

  • Final Cleaning: Wash the surface with a standard laboratory detergent.

  • Waste Collection: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as this compound-contaminated solid waste.

Key Disposal Considerations

The following decision pathway should be used to determine the correct disposal route for any item potentially contaminated with this compound.

G A Item Potentially Contaminated with this compound B Is the item grossly contaminated? A->B C Dispose as This compound Hazardous Waste B->C Yes D Can the item be effectively decontaminated? B->D No D->C No E Follow Decontamination Protocol D->E Yes F Dispose as Regular Lab Waste E->F

Caption: this compound Contamination Disposal Decision Tree.

By strictly following these procedures, you contribute to a safe laboratory environment and ensure compliance with all relevant waste disposal regulations. For any questions or in case of an emergency, always contact your institution's Environmental Health and Safety department.

Essential Safety and Operational Protocols for Handling Morzid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Morzid (CAS No. 2168-68-5), a potent kinase inhibitor utilized in laboratory research. Given the limited availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on information for structurally related compounds and general laboratory safety best practices. It is imperative to treat this compound as a substance with potential carcinogenic properties, as indicated by animal studies on related compounds.[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Handling solid this compound (weighing, preparing solutions) - Full-face respirator with an appropriate cartridge for organic vapors and particulates.- Chemical-resistant gloves (e.g., nitrile, neoprene).- Disposable, full-body protective suit (e.g., Tyvek).- Safety goggles or a face shield.- Closed-toe shoes.
Working with this compound solutions - Laboratory coat.- Chemical-resistant gloves (e.g., nitrile, neoprene).- Safety glasses with side shields or goggles.
Cleaning spills - Full-face respirator with an appropriate cartridge for organic vapors and particulates.- Heavy-duty, chemical-resistant gloves.- Chemical-resistant apron or suit.- Chemical-resistant boots.

Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.

General Handling:

  • Ventilation: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Tools: Use non-sparking tools to prevent ignition sources.[2]

Storage:

  • Container: Store this compound in a tightly closed, clearly labeled container.

  • Location: Keep the container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Access: Store in a locked cabinet or a restricted-access area.

Spill Management and Disposal Plan

A clear and efficient plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Response Workflow

Spill_Response cluster_spill Spill Occurs cluster_evacuate Immediate Actions cluster_ppe Prepare for Cleanup cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Step 1 Alert Alert Supervisor and EHS Evacuate->Alert Step 2 Don_PPE Don Appropriate PPE Alert->Don_PPE Step 3 Contain Contain the Spill with Absorbent Material Don_PPE->Contain Step 4 Collect Carefully Collect Contaminated Material Contain->Collect Step 5 Decontaminate Decontaminate the Spill Area Collect->Decontaminate Step 6 Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Step 7 Dispose Dispose as Hazardous Chemical Waste Package->Dispose Step 8

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All this compound waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.

  • Sharps: Any sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Disposal Procedure:

  • All hazardous waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morzid
Reactant of Route 2
Morzid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.